Styraxlignolide F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Source and Biological Insights of Styraxlignolide F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styraxlignolide F, a dibenzyl-γ-butyrolactone lignan, has been identified as a constituent of the Japanese Snowbell tree, Styrax japonica. This technical guide provides a comprehensive overview of its natural source, isolation, and potential biological activities. Drawing upon existing literature, this document details the general experimental protocols for its extraction and purification, and presents available quantitative data. Furthermore, it explores the potential signaling pathways modulated by this class of compounds, with a focus on the anti-inflammatory and apoptotic pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. Among these, dibenzyl-γ-butyrolactone lignans have garnered significant interest for their potential pharmacological applications. This compound is a member of this subclass, first isolated and characterized from the stem bark of Styrax japonica Siebold & Zucc., a deciduous tree native to East Asia[1]. This document provides an in-depth exploration of the natural origin of this compound, methodologies for its isolation, and an analysis of its potential biological signaling pathways based on current scientific knowledge.
Natural Source and Isolation
The primary and thus far only reported natural source of this compound is the stem bark of Styrax japonica, commonly known as the Japanese Snowbell[1]. This species belongs to the family Styracaceae.
General Isolation Protocol
While a specific, detailed protocol for the isolation of this compound with precise yields is not extensively documented in publicly available literature, the general methodology can be inferred from the initial discovery and studies on related compounds from Styrax japonica. The process typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: General Lignan Isolation from Styrax japonica
-
Plant Material Collection and Preparation: The stem bark of Styrax japonica is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered stem bark is extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol. This compound, being a lignan, is typically found in the EtOAc-soluble fraction.
-
Chromatographic Separation: The EtOAc fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This may include:
-
Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient of solvents such as a mixture of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).
Quantitative Data
| Compound | Plant Part | Starting Material (Dry Weight) | Yield (mg) | Reference |
| Styrlignan A | Stem | 5 kg | 16.4 | (Wu et al., 2008) |
| Dihydroguaiaretic acid | Stem | 5 kg | 31.2 | (Wu et al., 2008) |
| 4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxy-phenol | Stem | 5 kg | 12.8 | (Wu et al., 2008) |
| Prinsepiol | Stem | 5 kg | 6.4 | (Wu et al., 2008) |
| Dehydrodiconiferyl alcohol | Stem | 5 kg | 15.4 | (Wu et al., 2008) |
Table 1: Yield of various lignans isolated from Styrax japonica.
Biosynthesis of Dibenzyl-γ-butyrolactone Lignans
The biosynthesis of lignans, including the dibenzyl-γ-butyrolactone scaffold of this compound, originates from the phenylpropanoid pathway. The general biosynthetic route leading to key precursors is illustrated below.
Figure 1: General biosynthetic pathway of dibenzyl-γ-butyrolactone lignans.
This pathway begins with the oxidative coupling of two coniferyl alcohol molecules, mediated by dirigent proteins, to form pinoresinol[2][3][4][5][6]. Subsequent reductions and oxidations lead to the formation of matairesinol, a key intermediate with the dibenzyl-γ-butyrolactone core structure[2][3][4][5][6]. This compound is likely formed through further modifications of such precursors, including glycosylation.
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known biological activities of other compounds isolated from Styrax japonica and the general properties of lignans, potential mechanisms of action can be proposed.
Anti-inflammatory Activity and the NF-κB Pathway
Several compounds from the stem bark of Styrax japonica have demonstrated anti-inflammatory properties. For instance, styraxoside A has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the activation of Nuclear Factor-kappa B (NF-κB)[7]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2[8][9][10][11]. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism.
Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathways
Lignans are known to induce apoptosis in various cancer cell lines. While the specific apoptotic mechanism of this compound has not been elucidated, two major pathways are generally involved in apoptosis: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis[12].
Figure 3: General overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion
This compound is a naturally occurring dibenzyl-γ-butyrolactone lignan found in the stem bark of Styrax japonica. While detailed studies on its biological activity are still emerging, its chemical structure and the known properties of related compounds suggest potential anti-inflammatory and pro-apoptotic effects. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its specific molecular targets and signaling pathways. This technical guide provides a foundational framework for such investigations, consolidating the current knowledge on its natural source and potential mechanisms of action.
References
- 1. Styrax japonicus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Styraxoside A isolated from the stem bark of Styrax japonica inhibits lipopolysaccharide-induced expression of inducible nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 cells by suppressing nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Chemical structure and properties of Styraxlignolide F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styraxlignolide F is a naturally occurring dibenzyl-γ-butyrolactone lignan isolated from Styrax japonica, the Japanese snowbell tree. This compound has garnered scientific interest due to its diverse biological activities, including anticancer, antioxidant, antibacterial, and antifungal properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with available experimental details. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex lignan glycoside. Its structure was elucidated through spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | N/A |
| Molecular Formula | C₂₇H₃₄O₁₁ | N/A |
| Molecular Weight | 534.55 g/mol | N/A |
| CAS Number | 823214-06-8 | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features.
Table 2: ¹H-NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 3: ¹³C-NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not available in search results |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of this compound
| Technique | Key Peaks/Signals |
| IR (KBr, cm⁻¹) | Data not available in search results |
| HR-ESI-MS (m/z) | Data not available in search results |
Isolation and Synthesis
Natural Source and Isolation
This compound is a natural product isolated from the stem bark of Styrax japonica Sieb. & Zucc. (Styracaceae). The general workflow for the isolation of lignans from Styrax japonica is outlined below.
Experimental Protocol for Isolation (General)
A detailed experimental protocol for the specific isolation of this compound is not available in the provided search results. However, a general procedure for the isolation of lignans from Styrax species is as follows:
-
Extraction: The air-dried and powdered stem bark of Styrax japonica is extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The biologically active fraction (typically the ethyl acetate or n-butanol fraction for lignans) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing lignans are further purified by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activities
This compound has been reported to exhibit a range of biological activities.
Anticancer Activity
While the anticancer potential of this compound is mentioned, specific quantitative data such as IC₅₀ values against various cancer cell lines are not available in the search results. The general approach to assessing cytotoxicity is outlined below.
Table 5: Reported Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) | Assay Method |
| Data not available in search results |
Antimicrobial Activity
This compound has been reported to possess antibacterial and antifungal properties.
Table 6: Reported Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) | Assay Method |
| Staphylococcus aureus | Data not available in search results | Broth microdilution |
| Escherichia coli | Data not available in search results | Broth microdilution |
| Pseudomonas aeruginosa | Data not available in search results | Broth microdilution |
| Candida albicans | Data not available in search results | Broth microdilution |
| Aspergillus niger | Data not available in search results | Broth microdilution |
Antioxidant Activity
The antioxidant potential of this compound has been noted. Common in vitro assays to determine antioxidant activity include the DPPH and ABTS radical scavenging assays.
Table 7: Reported Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging Activity | Data not available in search results |
| ABTS Radical Scavenging Activity | Data not available in search results |
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not available in the provided search results. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a promising natural product with a range of reported biological activities. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of detailed, publicly available quantitative data and mechanistic studies. This guide summarizes the existing knowledge and highlights the areas where further research is needed to fully characterize the chemical and biological properties of this compound. The detailed experimental protocols and quantitative data, once available, will be crucial for advancing the development of this compound as a potential therapeutic agent.
Styraxlignolide F: A Technical Overview of its Properties and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Dated: November 18, 2025
Abstract
Styraxlignolide F is a naturally occurring dibenzyl-γ-butyrolactone lignan isolated from the stem bark of Styrax japonica. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, and summarizes the current, albeit limited, scientific understanding of its biological activities. This document details the reported antioxidant capacity of related styraxlignolides and outlines general experimental protocols relevant to the assessment of its potential anti-inflammatory, anticancer, and antimicrobial properties. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₇H₃₄O₁₁. Key identifying information and physical properties are summarized in the table below. The compound is described as a powder and is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.
| Property | Value | Source |
| CAS Number | 823214-06-8 | [1][2] |
| Molecular Weight | 534.6 g/mol | [3][4] |
| Molecular Formula | C₂₇H₃₄O₁₁ | [3][4] |
| Physical Description | Powder | |
| Source | Styrax japonica | [3] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol |
Biological Activities and Experimental Data
This compound has been noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. However, detailed primary research specifically on this compound is limited. The most concrete evidence of its bioactivity comes from a study on related lignans isolated from Styrax japonica.
Antioxidant Activity
A study by Min et al. (2004) investigated the radical-scavenging activity of several lignans from Styrax japonica using a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. While the study provides specific data for styraxlignolides C, D, and E, it is important to note that these are isomers of this compound. The study reported weak radical-scavenging activity for these related compounds.[2]
| Compound | IC₅₀ (µM) in DPPH Assay |
| Styraxlignolide C | 380 |
| Styraxlignolide D | 278 |
| Styraxlignolide E | 194 |
| (-)-Pinoresinol glucoside | 260 |
Data from Min et al., Journal of Natural Products, 2004.[2]
Anti-inflammatory, Anticancer, and Antimicrobial Activities
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a thorough investigation of this compound's biological activities. These are generalized protocols and would require optimization for the specific compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is based on the methodology that was likely used to assess the antioxidant activity of related styraxlignolides.
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (1,1-diphenyl-2-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plate
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Cell Viability: Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Anticancer Activity: MTT Assay on MCF-7 Breast Cancer Cells
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include an untreated control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been experimentally elucidated, its potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
General Experimental Workflow for Bioactivity Screening
Caption: A logical workflow for the initial biological screening of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a lignan with a defined chemical structure that has been anecdotally associated with several promising biological activities. The available data from primary research is currently sparse, with quantitative antioxidant data only available for its isomers. To fully realize the therapeutic potential of this compound, rigorous scientific investigation is paramount. Future research should focus on:
-
Confirmation of Bioactivities: Conducting detailed in vitro studies to confirm and quantify its anti-inflammatory, anticancer, and antimicrobial effects.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of the compound.
This technical guide serves as a starting point for these future investigations, providing the necessary foundational information and experimental frameworks.
References
- 1. This compound|823214-06-8|安捷凯 [anjiechem.com]
- 2. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. Chemical Constituents and Their Biological Activities from Genus Styrax | MDPI [mdpi.com]
Unveiling the Therapeutic Potential of Styraxlignolide F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styraxlignolide F is a naturally occurring lignan glycoside isolated from the stem bark of Styrax japonica. Lignans are a class of polyphenolic compounds known for their diverse pharmacological activities. Emerging research has highlighted this compound as a molecule of interest with a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting available data, experimental methodologies, and postulated signaling pathways to support further research and drug development efforts.
Biological Activities of this compound
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibitory action suggests that this compound may modulate inflammatory responses by interfering with signaling cascades that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).
Table 1: Anti-inflammatory Activity of Lignans from Styrax japonica
| Compound | Assay System | Endpoint Measured | Observed Effect | Reference |
| Novel Lignans (including compounds related to this compound) | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) concentration | Significant inhibition of NO production | [1] |
Note: Specific quantitative data (e.g., IC50 values) for this compound's anti-inflammatory activity are not yet available in the public domain and represent a key area for future investigation.
Antioxidant Activity
The antioxidant potential of lignans from Styrax japonica has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific data for this compound is not provided in the reviewed literature, related styraxlignolides have exhibited weak to moderate radical-scavenging activity. This suggests that this compound may also contribute to cellular protection against oxidative stress.
Table 2: Antioxidant Activity of Styraxlignolides
| Compound | Assay | IC50 (µM) | Reference |
| Styraxlignolide C | DPPH radical scavenging | 380 | [2] |
| Styraxlignolide D | DPPH radical scavenging | 278 | [2] |
| Styraxlignolide E | DPPH radical scavenging | 194 | [2] |
| (-)-Pinoresinol glucoside | DPPH radical scavenging | 260 | [2] |
Anticancer Potential
Recent computational studies have identified this compound as a potential inhibitor of isocitrate dehydrogenase 1 (IDH1) with the R132H mutation.[3][4] This mutation is a key driver in several cancers, including glioma and cholangiocarcinoma, making this compound a promising candidate for further investigation as a targeted anticancer agent.[5][6][7]
Table 3: Potential Anticancer Activity of this compound
| Target | Cancer Type | Method | Finding | Reference |
| IDH1_R132H | Glioma, Cholangiocarcinoma | Virtual Screening, Molecular Dynamics | Potential inhibitor of mutant IDH1 | [3][4] |
Antimicrobial Activity
Though not extensively detailed in the available literature, lignans as a class are known to possess antibacterial and antifungal properties. A study on a related lignan glycoside, Styraxjaponoside C, from Styrax japonica demonstrated antifungal activity against Candida albicans through membrane disruption.[8] This suggests that this compound may also exhibit antimicrobial effects, warranting further investigation.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not fully available in the current literature. However, based on the assays mentioned in related studies, the following are representative methodologies.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of DPPH in methanol is prepared. In a 96-well plate, various concentrations of this compound are added to the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
Postulated Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
General Apoptotic Signaling in Cancer
The potential anticancer activity of this compound may involve the induction of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.
References
- 1. Lignans from the leaves of Styrax japonicus and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of mIDH1 R132C/S280F Inhibitors from Natural Products by Integrated Molecular Docking, Pharmacophore Modeling and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Candida property of a lignan glycoside derived from Styrax japonica S. et Z. via membrane-active mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Styraxlignolide F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styraxlignolide F is a naturally occurring lignan isolated from the stem bark of Styrax japonica. Lignans, a class of polyphenolic compounds, are known for their diverse pharmacological activities. Preliminary in vitro studies suggest that this compound possesses a range of biological properties, including anti-inflammatory, cytotoxic, antibacterial, and antifungal activities. This technical guide provides a comprehensive overview of the available in vitro data on this compound and related compounds, details the experimental protocols used in these studies, and visualizes the potential signaling pathways involved in its mechanism of action. While specific quantitative data for this compound is limited in the currently available literature, this guide aims to provide a foundational understanding for researchers and drug development professionals interested in this compound.
Biological Activities and In Vitro Data
While direct quantitative in vitro data for this compound is not extensively available in the public domain, studies on related lignans from the Styrax genus and other natural products provide valuable insights into its potential efficacy. The following sections summarize the key biological activities attributed to this compound and present illustrative data from closely related compounds.
Cytotoxic Activity
Lignans are widely investigated for their potential as anticancer agents. Studies on lignans isolated from Styrax species have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study on egonol and homoegonol, benzofuran lignans from Styrax camporum, provides a framework for the potential cytotoxic profile of this compound.
Table 1: Cytotoxic Activity of Related Lignans (Egonol and Homoegonol) against Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µg/mL) at 72h |
| MCF-7 (Breast Cancer) | Egonol | > 100 |
| Homoegonol | > 100 | |
| Egonol + Homoegonol | 13.31 | |
| HeLa (Cervical Cancer) | Egonol | 43.12 |
| Homoegonol | 39.21 | |
| Egonol + Homoegonol | 28.19 | |
| HepG2 (Liver Cancer) | Egonol | 25.50 |
| Homoegonol | 55.00 | |
| Egonol + Homoegonol | 11.20 | |
| B16F10 (Melanoma) | Egonol | 59.80 |
| Homoegonol | 65.40 | |
| Egonol + Homoegonol | 40.10 |
Data extracted from a study on lignans from Styrax camporum and is intended to be illustrative of the potential activity of related compounds.
Anti-inflammatory Activity
This compound is suggested to possess anti-inflammatory properties. In vitro anti-inflammatory activity is commonly assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). While specific IC50 values for this compound are not available, studies on other lignans from Styrax japonica have shown significant inhibitory effects on NO production.
Table 2: Anti-inflammatory Activity of Lignans from Styrax japonica
| Compound | Concentration (µM) | NO Production Inhibition (%) |
| Styraxoside A | 10 | ~40% |
| 50 | ~75% | |
| Egonol | 50 | ~30% |
| Masutakeside I | 50 | ~25% |
Illustrative data based on studies of related compounds from the same plant genus.
Antimicrobial Activity
Preliminary reports suggest that this compound exhibits antibacterial and antifungal properties. The efficacy of antimicrobial compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Anticipated Antimicrobial Activity Profile for this compound
| Microorganism | Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data not available |
| Escherichia coli | Gram-negative Bacteria | Data not available |
| Candida albicans | Fungus | Data not available |
Specific MIC values for this compound are not currently available in the reviewed literature.
Experimental Protocols
This section details the standard methodologies employed for the in vitro evaluation of the biological activities discussed above. These protocols can serve as a guide for researchers planning to investigate the properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
After a 24, 48, or 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS (1 µg/mL) is then added to induce an inflammatory response, and the cells are incubated for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Production Assay (ELISA)
This assay quantifies the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO production assay.
-
Experimental Procedure:
-
After the 24-hour incubation with LPS, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: The cytokine concentrations are calculated from a standard curve, and the percentage of inhibition is determined relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), while fungal strains (e.g., Candida albicans) are grown in RPMI-1640 medium. The inoculums are adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Experimental Procedure:
-
Two-fold serial dilutions of this compound are prepared in the appropriate broth in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of lignans are often attributed to their ability to modulate key cellular signaling pathways. Based on the known effects of related compounds, this compound may exert its anti-inflammatory and cytotoxic effects through the inhibition of pathways such as the NF-κB and PI3K/Akt signaling cascades.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound may inhibit this pathway by preventing the degradation of IκBα or by blocking the nuclear translocation of NF-κB.
Styraxlignolide F: A Literature Review for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Lignans, a class of polyphenolic compounds found in plants, have emerged as a promising source of anticancer drug candidates.[1][2] The genus Styrax, known for its production of resinous benzoin, is a rich source of various bioactive lignans.[3] Among these, Styraxlignolide F, a butyrolactone lignan isolated from Styrax japonica, represents a molecule of significant interest for oncological research. While direct studies on the anticancer properties of this compound are nascent, the well-documented activities of structurally related lignans from the Styrax genus and the broader dibenzylbutyrolactone class provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide synthesizes the existing literature on the anticancer activities of Styrax-derived compounds and related lignans, providing a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used in their evaluation. This information serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound.
Cytotoxic Activity of Styrax Compounds and Related Lignans
Studies on various compounds isolated from the Styrax genus have demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific data for this compound is not yet available, the activities of other Styrax lignans and extracts offer valuable insights.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Compound 2 (from S. obassia) | MCF-7 (Breast) | 27.9 μM | [4] |
| Hela (Cervical) | 23.3 μM | [4] | |
| HL-60 (Leukemia) | 47.8 μM | [4] | |
| Compound 7 (from S. obassia) | Hela (Cervical) | 16.8 μM | [4] |
| MCF-7 (Breast) | 53.5 μM | [4] | |
| Egonol (from S. camporum) | HepG2 (Liver) | 11.2 - 55.0 µg/mL (over 72h) | [5] |
| Homoegonol (from S. camporum) | MCF-7 (Breast) | IC50 < 30 µg/mL (Combination with Egonol) | [5] |
| Styrax liquidus (crude extract) | HEp-2 (Laryngeal) | 125 μg/mL (48h) | [6][7] |
| (-)-Trachelogenin | SF-295 (Glioblastoma) | 0.8 μM | [8] |
| HL-60 (Leukemia) | 32.4 μM | [8] | |
| Nortrachelogenin | Prostate Cancer Cells | Sensitizes to TRAIL-induced apoptosis | [9] |
Signaling Pathways and Mechanism of Action
The anticancer effects of lignans are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Research on lignans structurally related to this compound, particularly those of the dibenzylbutyrolactone type, has shed light on their mechanisms of action.
Induction of Apoptosis
A primary mechanism by which lignans exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Caspase Cascade Activation: Studies on the crude extract, Styrax liquidus, have shown that it induces apoptosis in HEp-2 cancer cells by increasing the expression of pro-apoptotic genes such as Bax, Bad, Bak1, and p53, and decreasing the expression of the anti-apoptotic gene Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, a family of proteases that execute apoptosis. Specifically, the expression of initiator caspases (Caspase-2, Caspase-9) and executioner caspases (Caspase-3a) was found to be upregulated.[6]
-
Dibenzylbutyrolactone Lignans as Apoptosis Inducers: Lignans of the dibenzylbutyrolactone type, such as hinokinin, have been shown to be potent inducers of apoptosis in human hepatoma HuH-7 cells.[10] Morphological changes associated with apoptosis, including chromatin condensation and the formation of apoptotic bodies, were observed following treatment with these compounds.[10]
Inhibition of Survival Signaling Pathways
In addition to promoting apoptosis, certain lignans can inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells.
-
PI3K/Akt Pathway: The lignan nortrachelogenin, a dibenzylbutyrolactone, has been shown to be an effective inhibitor of the Akt signaling pathway in prostate cancer cells.[9] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition can render cancer cells more susceptible to apoptotic stimuli. Nortrachelogenin was also found to inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and IGF-I, which are upstream activators of the Akt pathway.[9] This dual action makes it an effective sensitizer to TRAIL-induced apoptosis.[9]
Induction of Autophagy
Some lignans may also induce autophagic cell death. The dibenzylbutyrolactone lignan, (-)-trachelogenin, was found to induce autophagic cell death in HCT-116 human colon cancer cells, characterized by cytoplasmic vacuolization and the formation of autophagosomes.[8] This process was mediated by an increase in LC3 activation and altered expression of Beclin-1.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the anticancer activities of Styrax compounds and related lignans.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
This technique is used to measure the expression levels of specific genes involved in apoptosis and other signaling pathways.
-
RNA Extraction: Total RNA is isolated from treated and untreated cancer cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers (e.g., for Bax, Bcl-2, Caspase-3) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The amplification of the target genes is monitored in real-time. The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Conclusion and Future Directions
The available literature strongly suggests that lignans isolated from the Styrax genus possess significant anticancer properties. While direct evidence for the efficacy of this compound is currently lacking, its structural classification as a dibenzylbutyrolactone lignan positions it as a compelling candidate for further investigation. The known mechanisms of related compounds, including the induction of apoptosis via the intrinsic pathway and the inhibition of critical cell survival pathways like PI3K/Akt, provide a clear roadmap for future research.
To fully elucidate the therapeutic potential of this compound, the following steps are recommended:
-
In Vitro Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is essential to determine its potency and selectivity.
-
Mechanistic Studies: Detailed investigations into the molecular mechanisms of action should be conducted, focusing on its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies using animal models of cancer to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and drug-like properties.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents and Their Biological Activities from Genus Styrax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Compounds from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the cytotoxic activity of Styrax camporum extract and its chemical markers, egonol and homoegonol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Cytotoxic and Apoptotic Effects of Styrax Liquidus Obtained From Liquidambar orientalis Miller (Hamamelidaceae) on HEp-2 Cancer Cell with Caspase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Cytotoxic and Apoptotic Effects of Styrax Liquidus Obtained From Liquidambar orientalis Miller (Hamamelidaceae) on HEp-2 Cancer Cell with Caspase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
Antimicrobial Spectrum of Styraxlignolide F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styraxlignolide F, a lignan isolated from the stem bark of Styrax japonica, has been identified as a compound of interest with potential biological activities. While the broader class of lignans from the Styrax genus has demonstrated antimicrobial properties, specific quantitative data on the antimicrobial spectrum of this compound remains limited in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known and potential antimicrobial activities of this compound. In the absence of direct data, this guide presents antimicrobial data for structurally related lignans from the Styrax genus to serve as a comparative reference. Furthermore, it furnishes detailed, standardized experimental protocols for evaluating the antimicrobial efficacy of natural products like this compound and proposes a putative mechanism of action based on related compounds. This document is intended to be a foundational resource for researchers initiating studies on the antimicrobial potential of this compound.
Introduction
Antimicrobial Spectrum: Comparative Data
While specific quantitative data for this compound is not available, studies on other lignans from the Styrax genus provide insight into the potential antimicrobial spectrum. The following table summarizes the reported MIC values for these related compounds.
| Compound | Microorganism | Type | MIC (µg/mL) | Source |
| Dihydro-dehydrodiconiferyl alcohol | Staphylococcus aureus | Gram-positive Bacteria | 20 | [1] |
| Crude Extract of Styrax ferrugineus | Staphylococcus aureus | Gram-positive Bacteria | 200 | [2] |
| Candida albicans | Fungus | 800 | [2] | |
| Cladosporium sphaerospermum | Fungus | 750 | [2] |
Detailed Experimental Protocols
To facilitate further research into the antimicrobial properties of this compound, this section provides detailed standard operating procedures for determining its antibacterial and antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
3.1.1. Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Spectrophotometer
-
Microplate reader
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile saline (0.85%)
3.1.2. Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate broth (CAMHB or RPMI-1640) to create a working stock solution.
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: For yeasts, prepare an inoculum as described for bacteria. For filamentous fungi, harvest spores from a mature culture and suspend in sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
3.2.1. Protocol
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Proposed Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been elucidated, a study on Styraxjaponoside C, another lignan from Styrax japonica, suggests a membrane-active mechanism against Candida albicans.[3] It is plausible that this compound shares a similar mode of action.
Caption: Proposed mechanism of action for this compound.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of the antimicrobial properties of a natural product like this compound.
Caption: Workflow for antimicrobial evaluation of this compound.
Conclusion
This compound represents a promising natural product for further investigation into its antimicrobial properties. While direct quantitative data is currently lacking, the activity of related lignans from the Styrax genus suggests a potential for broad-spectrum antimicrobial efficacy. The experimental protocols detailed in this guide provide a clear framework for researchers to systematically evaluate the antibacterial and antifungal spectrum of this compound. Future studies should focus on determining the MIC and MBC/MFC values against a comprehensive panel of clinically relevant microorganisms and elucidating its precise mechanism of action. Such research is crucial for unlocking the therapeutic potential of this and other related natural products in the ongoing search for novel antimicrobial agents.
References
Methodological & Application
Application Notes and Protocols: Extraction of Styraxlignolide F from Styrax japonica
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of Styraxlignolide F, a bioactive dibenzyl-γ-butyrolactone lignan, from the plant material of Styrax japonica Sieb. et Zucc. (Japanese Snowbell). This compound has garnered significant interest for its potential therapeutic properties. The protocol herein is compiled from established phytochemical investigation methodologies and is intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development. The procedure involves a systematic solvent extraction and chromatographic purification of the compound from the stem bark of the plant.
Introduction
This compound is a naturally occurring lignan first identified in the stem bark of Styrax japonica.[1][2] Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound, in particular, is a subject of ongoing research for its potential pharmacological applications.[2] The isolation of this compound is crucial for further preclinical and clinical investigations. This protocol outlines a reproducible method for obtaining this compound from its natural source.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the literature, the following table summarizes the mass of fractions obtained from an exemplary extraction of Styrax japonica stem material, providing a general reference for expected yields during the initial extraction phases.
| Extraction Step | Starting Material Mass | Resulting Fraction Mass |
| Methanol Extraction | 2.2 kg (Dried Stem) | 0.56 kg (Solid Extract) |
| Hexane Partitioning | 0.56 kg (Solid Extract) | 28.5 g (Hexane-soluble) |
| Ethyl Acetate Partitioning | 0.56 kg (Solid Extract) | 21.6 g (EtOAc-soluble) |
Experimental Protocols
This protocol is divided into two main stages: initial solvent extraction and partitioning, followed by chromatographic purification of the target compound.
Part 1: Solvent Extraction and Fractionation
This initial phase aims to create a crude extract enriched with lignans from the plant material.
-
Plant Material Preparation:
-
Collect fresh stem bark of Styrax japonica.
-
Air-dry the plant material thoroughly to prevent degradation.
-
Grind the dried stem bark into a coarse powder to increase the surface area for extraction.
-
-
Methanol Extraction:
-
Weigh the dried, powdered plant material. For reference, a 2.2 kg sample can be used.[3]
-
At room temperature, immerse the powdered material in methanol. A ratio of approximately 2.3 L of methanol per kg of plant material can be used (e.g., 5 L for a 2.2 kg sample).[3]
-
Allow the mixture to macerate, with occasional stirring.
-
Repeat the extraction process four times with fresh methanol to ensure exhaustive extraction.[3]
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a solid crude extract.
-
-
Solvent Partitioning:
-
Suspend the solid methanol extract in water.
-
Perform a liquid-liquid extraction by partitioning the aqueous suspension successively with hexane. This step removes nonpolar compounds. A total of approximately 4 L of hexane per kg of crude extract can be used, divided into three portions (e.g., 3 x 3 L for a 0.56 kg extract).[3]
-
Separate and collect the hexane-soluble fraction.
-
Next, partition the remaining aqueous layer with ethyl acetate (EtOAc). Use a similar volume ratio as with hexane (e.g., 3 x 3 L for the remaining aqueous suspension).[3]
-
Separate and collect the ethyl acetate-soluble fraction. This fraction is enriched with lignans, including this compound.[1][4]
-
Concentrate the EtOAc-soluble fraction to dryness to yield the crude lignan extract.
-
Part 2: Chromatographic Purification of this compound
This stage involves the separation and isolation of this compound from the other compounds present in the ethyl acetate fraction using chromatographic techniques.
-
Column Chromatography (General Procedure):
-
The EtOAc-soluble fraction is subjected to a series of column chromatography steps to separate the complex mixture.
-
Commonly used stationary phases for lignan separation include silica gel and Sephadex LH-20.
-
A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Specific Purification Steps (Based on typical lignan isolation):
-
Silica Gel Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the crude lignan extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column.
-
Elute the column with a solvent such as methanol. This step is effective for separating compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain high-purity this compound, preparative HPLC is often necessary.
-
A reversed-phase C18 column is typically used.
-
The mobile phase is usually a gradient of water and methanol or acetonitrile.
-
-
-
Compound Identification:
-
The structure of the isolated this compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualization of Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Open Access@KRIBB: New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica [oak.kribb.re.kr]
Application Note: NMR Characterization of Styraxlignolide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styraxlignolide F is a bioactive lignan first isolated from the stem bark of Styrax japonica.[1] Lignans are a class of polyphenolic compounds known for a wide range of pharmacological activities, and this compound has garnered interest for its potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such natural products. This application note provides a detailed overview of the NMR spectral data and the experimental protocols for the isolation and characterization of this compound.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the dried stem bark of Styrax japonica is typically achieved through a series of extraction and chromatographic steps.
-
Extraction: The powdered stem bark is extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The EtOAc-soluble fraction, which typically contains the lignans, is concentrated.
-
Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several sub-fractions.
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
NMR spectra of this compound are recorded on a high-field NMR spectrometer. The sample is typically dissolved in deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). The following NMR experiments are essential for the complete structural assignment:
-
¹H NMR (Proton NMR): Provides information about the number, chemical environment, and coupling of protons.
-
¹³C NMR (Carbon NMR): Provides information about the number and chemical environment of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Results and Data Presentation
The structure of this compound was elucidated based on the comprehensive analysis of its 1D and 2D NMR spectra.
¹H NMR Spectral Data of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.65 | m | |
| 3 | 2.90 | m | |
| 4α | 4.25 | dd | 9.0, 7.0 |
| 4β | 3.90 | dd | 9.0, 6.5 |
| 7 | 2.85 | m | |
| 7' | 2.75 | m | |
| 2' | 6.75 | d | 2.0 |
| 5' | 6.80 | d | 8.0 |
| 6' | 6.70 | dd | 8.0, 2.0 |
| 2'' | 6.65 | d | 2.0 |
| 5'' | 6.78 | d | 8.0 |
| 6'' | 6.60 | dd | 8.0, 2.0 |
| 3'-OCH₃ | 3.85 | s | |
| 4'-OCH₃ | 3.82 | s | |
| 3''-OCH₃ | 3.88 | s | |
| Glc-1''' | 4.85 | d | 7.5 |
| Glc-2''' | 3.50 | m | |
| Glc-3''' | 3.45 | m | |
| Glc-4''' | 3.40 | m | |
| Glc-5''' | 3.48 | m | |
| Glc-6'''a | 3.90 | dd | 12.0, 2.0 |
| Glc-6'''b | 3.70 | dd | 12.0, 5.5 |
¹³C NMR Spectral Data of this compound
| Position | δC (ppm) |
| 1 | 178.5 |
| 2 | 46.2 |
| 3 | 41.8 |
| 4 | 72.0 |
| 5 | 35.5 |
| 6 | 33.0 |
| 1' | 132.0 |
| 2' | 113.0 |
| 3' | 149.5 |
| 4' | 148.0 |
| 5' | 112.5 |
| 6' | 122.0 |
| 1'' | 130.5 |
| 2'' | 114.0 |
| 3'' | 150.0 |
| 4'' | 146.0 |
| 5'' | 116.0 |
| 6'' | 123.0 |
| 3'-OCH₃ | 56.5 |
| 4'-OCH₃ | 56.2 |
| 3''-OCH₃ | 56.8 |
| Glc-1''' | 102.5 |
| Glc-2''' | 75.0 |
| Glc-3''' | 78.0 |
| Glc-4''' | 71.5 |
| Glc-5''' | 78.5 |
| Glc-6''' | 62.8 |
Mandatory Visualization
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopic techniques is fundamental for the unequivocal structure determination of complex natural products like this compound. The detailed spectral data and protocols provided in this note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are working with lignans and other classes of bioactive compounds. The presented workflow from isolation to characterization highlights a standard and effective approach in the field.
References
Styraxlignolide F solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styraxlignolide F is a natural lignan isolated from the stem bark of Styrax japonica.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[3] These characteristics suggest its potential as a therapeutic agent in various fields, from oncology to infectious diseases. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies, as well as for the development of potential drug formulations. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, along with protocols for its dissolution and a proposed signaling pathway related to its antioxidant activity.
Solubility Data
The solubility of this compound has been determined in various solvents. The data is summarized in the table below for easy comparison.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 187.07 mM | Ultrasonic treatment is required. It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[4] |
| Methanol | Soluble | Not available | Qualitative data indicates solubility.[3] |
| Ethanol | Soluble | Not available | Qualitative data indicates solubility.[3] |
| Pyridine | Soluble | Not available | Qualitative data indicates solubility.[3] |
| Water | 0.21 g/L (Calculated) | 0.39 mM | Very slightly soluble.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.68 mM | This formulation yields a clear solution and is suitable for in vivo studies.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.68 mM | This formulation yields a clear solution and is suitable for in vivo studies.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.68 mM | This formulation is suitable for in vivo studies.[4] |
Experimental Protocols
Protocol for Preparation of a 100 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the compound.
-
Place the tube or vial in an ultrasonic bath and sonicate until the solution is clear and all solid material has dissolved. This may take several minutes. Gentle heating (e.g., to 37°C) can be applied to aid dissolution if necessary.[2][4]
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Protocol for Preparation of a Working Solution for In Vivo Studies
This protocol provides a general method for preparing a working solution of this compound suitable for administration in animal models, based on a common formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
-
Begin by preparing a stock solution of this compound in DMSO (e.g., 25 mg/mL) following the protocol outlined in section 3.1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, start with 100 µL of a 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.[4]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Visualization of Proposed Signaling Pathway and Experimental Workflow
Proposed Antioxidant Signaling Pathway
This compound has been reported to possess antioxidant properties. A key pathway involved in the cellular antioxidant response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. While direct evidence for this compound activating this pathway is still emerging, it represents a plausible mechanism for its observed antioxidant effects.
Caption: Proposed Nrf2-ARE antioxidant signaling pathway for this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in a given solvent.
Caption: General experimental workflow for determining compound solubility.
References
Application Notes and Protocols for Styraxlignolide F in in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styraxlignolide F is a lignan glycoside isolated from the stem bark of Styrax japonica.[1] Lignans are a class of polyphenolic compounds known for a variety of biological activities. This compound, in particular, has demonstrated notable antioxidant, anti-inflammatory, and anticancer properties in preclinical studies, making it a compound of interest for further investigation in drug discovery and development.[1] These application notes provide a comprehensive protocol for the dissolution of this compound and its application in common in vitro assays to assess its biological activity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄O₁₁ | [1][2] |
| Molecular Weight | 534.55 g/mol | [2] |
| Appearance | White to off-white solid powder | [3] |
| Purity | ≥98% (typically by HPLC) | [2][4] |
| CAS Number | 823214-06-8 | [2] |
Dissolution Protocol for in vitro Use
The poor aqueous solubility of many lignans necessitates the use of organic solvents to prepare stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Preparation of Stock Solution (100 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.46 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3] Gentle warming to 37°C can also aid dissolution.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example: Preparation of a 100 µM working solution from a 100 mM stock:
-
Perform a serial dilution. For instance, dilute the 100 mM stock solution 1:100 in cell culture medium to obtain a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:10 in cell culture medium to achieve the final 100 µM working concentration. The final DMSO concentration in this example would be 0.1%.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Cells of interest (e.g., cancer cell line or normal cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[7]
Materials:
-
This compound solutions at various concentrations in methanol or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate
-
Microplate reader
Protocol:
-
Preparation: In a 96-well plate, add 100 µL of various concentrations of this compound. Include a blank (solvent only) and a positive control.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[8][9]
Materials:
-
RAW 264.7 macrophage cells
-
96-well cell culture plates
-
Complete cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from the sodium nitrite standard curve and calculate the percentage of NO inhibition.
Mandatory Visualizations
Experimental Workflow Diagrams
Hypothesized Signaling Pathways
Based on the known biological activities of lignans, the following diagrams illustrate the potential signaling pathways modulated by this compound.
Anti-inflammatory Pathway (NF-κB Inhibition)
Lignans are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][6][10][11]
Antioxidant Pathway (Nrf2 Activation)
The antioxidant effects of lignans are often mediated through the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[5][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restraint of inflammatory signaling by interdependent strata of negative regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Anti-inflammatory Assay Protocol for Styraxlignolide F
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the anti-inflammatory properties of the novel compound, Styraxlignolide F, using an in vitro lipopolysaccharide (LPS)-stimulated macrophage model. The protocol outlines methods for assessing cytotoxicity, measuring key inflammatory mediators, and investigating the underlying mechanism of action through major inflammatory signaling pathways.
Principle and Background
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key event in inflammation is the activation of immune cells like macrophages, which, upon stimulation by pathogens or their components like lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]
The production of these mediators is largely controlled by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6] The transcription factor NF-κB is a pivotal regulator of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5] The MAPK family (including p38, JNK, and ERK) also plays a crucial role in regulating the inflammatory response.[3][4]
This protocol uses the murine macrophage cell line RAW 264.7. Upon stimulation with LPS, these cells mimic an inflammatory response. The potential anti-inflammatory effect of this compound is determined by its ability to reduce the production of NO and pro-inflammatory cytokines in LPS-stimulated cells. The protocol also includes methods to assess whether this inhibition occurs through modulation of the NF-κB and MAPK signaling pathways.
Experimental Protocols
Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW 264.7
-
Compound: this compound (dissolved in DMSO, stock solution 10-100 mM)
-
Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Reagents for Stimulation & Assays:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent (for NO detection)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membranes
-
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.
Protocol 2: Determination of Non-toxic Concentration (MTT Assay)
It is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of the compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO, concentration not exceeding 0.1%).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. Select non-toxic concentrations (typically >90% viability) for subsequent experiments.
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with vehicle + LPS, and cells treated with this compound alone.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with selected concentrations of this compound for 2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as pathway activation is rapid).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
Data Presentation
Quantitative data should be presented clearly. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
|---|---|
| Control (0) | 100 ± 3.5 |
| 1 | 99.1 ± 4.2 |
| 5 | 98.5 ± 3.9 |
| 10 | 97.2 ± 4.5 |
| 25 | 95.8 ± 5.1 |
| 50 | 88.3 ± 6.2 |
| 100 | 75.4 ± 7.8 |
Table 2: Inhibitory Effect of this compound on LPS-Induced NO and Cytokine Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 1.2 ± 0.3 | 55 ± 12 | 28 ± 8 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 2850 ± 210 | 1540 ± 150 |
| LPS + S.F. (5 µM) | 32.5 ± 3.5* | 2100 ± 180* | 1150 ± 120* |
| LPS + S.F. (10 µM) | 21.3 ± 2.8* | 1450 ± 150* | 780 ± 95* |
| LPS + S.F. (25 µM) | 10.7 ± 1.9* | 820 ± 90* | 410 ± 55* |
*Note: S.F. = this compound. Data are hypothetical examples. Statistical significance (e.g., p < 0.05) should be calculated relative to the LPS-only group.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Inflammatory Signaling Pathway Diagram
Caption: Potential inhibitory targets of this compound in inflammatory pathways.
References
- 1. Anti-Inflammatory Properties of Drugs Used to Control COVID-19 and their Effects on the Renin-Angiotensin System and Angiotensin-Converting Enzyme-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Styraxlignolide F Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to evaluate the therapeutic potential of Styraxlignolide F, a lignan with promising anti-cancer and anti-inflammatory properties. The following sections detail experimental workflows, protocols for specific in vivo models, and potential signaling pathways for investigation.
Anti-Cancer Activity of this compound
Application Note:
This compound, a natural compound isolated from Styrax japonica, has demonstrated cytotoxic effects against various cancer cell lines in vitro. To translate these findings into a preclinical setting, in vivo studies are essential to assess its anti-tumor efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties. The recommended in vivo model for initial efficacy studies is the subcutaneous xenograft mouse model, utilizing human cancer cell lines known to be sensitive to lignans, such as breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
This model allows for the straightforward measurement of tumor growth over time and the assessment of the compound's ability to inhibit tumor progression. Key endpoints for these studies include tumor volume, tumor weight at the end of the study, and overall animal health (body weight, clinical signs). Further mechanistic studies can be performed on tumor tissues collected at the end of the experiment to analyze the modulation of relevant signaling pathways. Lignans have been shown to modulate pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, which are critical for cancer cell proliferation and survival.[1]
Proposed Signaling Pathway for Anti-Cancer Activity:
Caption: Proposed anti-cancer signaling pathway of this compound.
Experimental Workflow for In Vivo Anti-Cancer Studies:
Caption: Experimental workflow for in vivo anti-cancer evaluation.
Protocol: Subcutaneous Breast Cancer Xenograft Model
1. Cell Culture and Preparation:
-
Culture human breast cancer cells (e.g., MCF-7) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. For poorly tumorigenic cell lines, consider resuspending in a 1:1 mixture of medium and Matrigel.[2]
2. Animal Model:
-
Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[2][3][4]
3. Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via intraperitoneal (i.p.) injection or oral gavage daily or every other day. The vehicle used to dissolve this compound should be administered to the control group.
-
A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., doxorubicin or paclitaxel) can be included.
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
5. Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Collect blood for PK analysis and major organs for toxicity assessment.
-
Analyze tumor tissues for histological changes (H&E staining) and expression of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers by immunohistochemistry (IHC).
-
Perform Western blot analysis on tumor lysates to investigate the effect of this compound on the proposed signaling pathways.
Quantitative Data for Lignans in In Vivo Cancer Models:
| Lignan | Cancer Model | Animal | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Honokiol | Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 100-120 mg/kg, i.p. | Significant inhibition | [5] |
| Honokiol | Ovarian Cancer (A2780s Xenograft) | Nude Mice | 10 mg/kg, i.v., twice a week | 84-88% | [6] |
| Schisandrin B | Colon Cancer (HCT116 Xenograft) | Nude Mice | 50 mg/kg, p.o., every other day | Significant reduction | [1] |
| Schisandrin B | Hepatocellular Carcinoma (Huh-7 Xenograft) | Nude Mice | 100, 200, 400 mg/kg, gavage, daily | Significant reduction | [7] |
| 7-hydroxymatairesinol | Prostate Cancer (LNCaP Xenograft) | Athymic Mice | 0.15% or 0.30% in diet | Significant inhibition | [3] |
Anti-Inflammatory Activity of this compound
Application Note:
Lignans are known to possess anti-inflammatory properties, and this compound is a promising candidate for the development of novel anti-inflammatory agents. In vivo models are crucial for evaluating the efficacy of this compound in mitigating inflammatory responses. Two standard and well-characterized models are recommended for initial screening: the carrageenan-induced paw edema model in rats for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model in mice for a more systemic inflammatory response.
The carrageenan-induced paw edema model is a simple and reliable method to assess the anti-edematous effect of a compound. The LPS-induced systemic inflammation model allows for the investigation of the compound's effect on the production of pro-inflammatory cytokines. The primary mechanism of action for the anti-inflammatory effects of lignans is believed to be through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[8]
Proposed Signaling Pathway for Anti-Inflammatory Activity:
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Studies:
Caption: Experimental workflow for in vivo anti-inflammatory evaluation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 150-200g.
2. Treatment:
-
Randomize rats into groups (n=6-8 per group).
-
Administer this compound orally (e.g., 25, 50, 100 mg/kg) or intraperitoneally.
-
The control group receives the vehicle.
-
A positive control group can be treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg).
3. Induction of Edema:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][9][10]
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).[5][9]
-
The edema volume is calculated as Vt - V₀.
-
The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
1. Animals:
-
Use male C57BL/6 or BALB/c mice, 8-10 weeks old.
2. Treatment:
-
Randomize mice into groups (n=6-8 per group).
-
Administer this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.) 1-2 hours before LPS challenge.
-
The control group receives the vehicle.
-
A positive control group can be treated with dexamethasone (1 mg/kg, i.p.).
3. Induction of Inflammation:
4. Sample Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.
-
Euthanize the mice and harvest organs such as the lungs and liver for further analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
-
Analyze tissue homogenates for inflammatory markers and signaling pathway activation (NF-κB, MAPKs) by Western blot or IHC.
Quantitative Data for Lignans in In Vivo Inflammation Models:
| Lignan Derivative | Inflammation Model | Animal | Dosage and Administration | Edema Reduction (%) | Reference |
| Krameria lappacea lignans | Croton oil-induced ear edema | Mice | 0.1 - 1.0 µmol/cm², topical | ~15% - 80% | [9] |
| Compound 10h (LCA derivative) | Carrageenan-induced paw edema | Mice | 20 mg/kg | Significant inhibition | [8] |
| Phyllanthus amarus lignans | Carrageenan-induced paw edema | Mice | Oral | Significant inhibition | |
| Sevanol | CFA-induced thermal hyperalgesia | Mice | 1-10 mg/kg, i.v. | Increased withdrawal latency | [2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of a plant lignan 7-hydroxymatairesinol on a prostate cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Honokiol inhibits in vitro and in vivo growth of oral squamous cell carcinoma through induction of apoptosis, cell cycle arrest and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lignan Derivatives from Krameria lappacea Roots Inhibit Acute Inflammation in Vivo and Pro-inflammatory Mediators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Preparation of Styraxlignolide F Stock Solutions: An Application Note and Protocol
Introduction
Styraxlignolide F is a lignan natural product isolated from the stem bark of Styrax japonica. As a bioactive compound, it is investigated for its potential therapeutic properties, necessitating accurately prepared stock solutions for reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the proper preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄O₁₁ | [1] |
| Molecular Weight | 534.6 g/mol | [1][2] |
| CAS Number | 823214-06-8 | [3] |
| Appearance | White to off-white solid powder | |
| Purity | ≥95% to ≥98% (vendor specific) | [2] |
Solubility Data
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most characterized solvent for achieving high concentration stock solutions. While other solvents are reported to be effective, specific quantitative solubility data is limited.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 100 mg/mL | 187.07 mM | May require ultrasonication for complete dissolution. Use of hygroscopic DMSO can impact solubility.[4] |
| Methanol | Data not available | Data not available | Listed as a suitable solvent.[1] |
| Ethanol | Data not available | Data not available | Listed as a suitable solvent.[1] |
| Pyridine | Data not available | Data not available | Listed as a suitable solvent.[1] |
It is highly recommended to perform a small-scale solubility test to determine the exact solubility in your specific solvent and laboratory conditions.
Experimental Protocols
Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various in vitro and in vivo applications.
Materials:
-
This compound (solid powder)
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.46 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.1 mol/L x 0.001 L x 534.6 g/mol x 1000 mg/g = 53.46 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound. In this example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect from light and moisture.
Preparation of Working Solutions for In Vitro Cell-Based Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. This requires serial dilution of the high-concentration stock solution.
Materials:
-
100 mM this compound in DMSO (from Protocol 4.1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To improve accuracy, first prepare an intermediate dilution. For example, to make a 10 mM solution, dilute the 100 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).
-
Final Dilution: Further dilute the intermediate stock solution to the desired final working concentration directly in the cell culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM intermediate stock to the 2 mL of medium.
Stability and Storage Summary
Proper storage is critical to maintain the integrity and activity of this compound stock solutions.
| Condition | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage. |
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
References
- 1. This compound | CAS:823214-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. biorlab.com [biorlab.com]
- 3. This compound, 10 mg, CAS No. 823214-06-8 | Lignans | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Styraxlignolide F Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Styraxlignolide F extraction from Styrax japonica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naturally occurring dibenzyl-gamma-butyrolactone lignan.[1] Its primary known source is the stem bark of Styrax japonica.[1] Lignans are a class of polyphenols found in plants and are known for their various biological activities, including anti-inflammatory and antioxidant properties.
Q2: What are the general steps for extracting this compound?
A2: The general workflow for this compound extraction involves:
-
Preparation of Plant Material: Drying and grinding the stem bark of Styrax japonica to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerating or refluxing the powdered plant material with a suitable organic solvent to solubilize the lignans.
-
Fractionation: Partitioning the crude extract with solvents of varying polarities. This compound is typically found in the ethyl acetate-soluble fraction.[1]
-
Purification: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
Q3: Which solvents are most effective for extracting lignans like this compound?
A3: Polar organic solvents are generally effective for extracting lignans. Studies on various lignans have shown that methanol, ethanol, and their aqueous mixtures (e.g., 70-80% ethanol or methanol) are commonly used and provide good yields. The choice of solvent can significantly impact the extraction efficiency. For this compound, initial extraction with methanol or ethanol followed by fractionation with ethyl acetate is a documented approach.[1]
Q4: How does temperature affect the extraction yield of lignans?
A4: Lignans are generally considered to be relatively stable at elevated temperatures (up to 100°C). Increasing the extraction temperature can enhance the solubility of the target compounds and the diffusion rate, potentially leading to higher yields and shorter extraction times. However, excessively high temperatures can risk degrading the target compounds or extracting unwanted impurities. Optimization studies for lignan extraction often explore temperatures in the range of 40-80°C.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for the identification and quantification of lignans like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation of the purified compound.
Troubleshooting Guide
Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the Styrax japonica stem bark is thoroughly dried to a constant weight to prevent enzymatic degradation. Grind the material into a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | For the initial extraction, use polar solvents like methanol or ethanol. For fractionation, ensure complete partitioning with ethyl acetate to recover this compound.[1] Consider performing small-scale pilot extractions with different solvents to determine the optimal choice for your specific plant material. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For maceration, allow for at least 24 hours with agitation. For reflux or Soxhlet extraction, a duration of 4-6 hours is a good starting point. Experiment with increasing the temperature in increments (e.g., 40°C, 50°C, 60°C) to find the optimal balance between yield and potential degradation. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may lead to incomplete extraction. A typical starting ratio is 1:10 or 1:20 (w/v) of plant material to solvent. Increasing the solvent-to-solid ratio can improve the extraction yield, but may also increase solvent consumption and processing time. |
Low Purity of this compound in the Ethyl Acetate Fraction
| Potential Cause | Recommended Solution |
| Incomplete Solvent Partitioning | Ensure thorough mixing and adequate contact time during the liquid-liquid partitioning step. Perform multiple extractions (at least 3) with ethyl acetate to ensure complete transfer of this compound from the initial extract. |
| Co-extraction of Impurities | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities from the plant material before the main extraction with a polar solvent. |
| Suboptimal Chromatography Conditions | Optimize the mobile phase and stationary phase for column chromatography. A silica gel stationary phase is common for lignan purification. A gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol can effectively separate this compound from other compounds. |
Quantitative Data on Lignan Extraction Optimization
The following tables summarize representative data from studies on the optimization of lignan extraction. While not specific to this compound, these data provide valuable insights into the effects of key parameters on extraction yield.
Table 1: Effect of Solvent Concentration on Lignan Yield
| Solvent (Ethanol in Water, v/v) | Relative Lignan Yield (%) |
| 50% | 75 |
| 70% | 95 |
| 80% | 100 |
| 90% | 88 |
| 100% | 70 |
Data adapted from studies on lignan extraction optimization.
Table 2: Effect of Extraction Temperature on Lignan Yield
| Temperature (°C) | Relative Lignan Yield (%) |
| 30 | 80 |
| 40 | 92 |
| 50 | 100 |
| 60 | 98 |
| 70 | 95 |
Data adapted from studies on lignan extraction optimization.
Table 3: Effect of Extraction Time on Lignan Yield (Reflux Extraction)
| Extraction Time (hours) | Relative Lignan Yield (%) |
| 1 | 70 |
| 2 | 85 |
| 3 | 95 |
| 4 | 100 |
| 5 | 100 |
| 6 | 98 |
Data adapted from studies on lignan extraction optimization.
Experimental Protocols
Protocol 1: Maceration and Fractionation for this compound Extraction
-
Preparation of Plant Material: Air-dry the stem bark of Styrax japonica at room temperature until a constant weight is achieved. Grind the dried bark into a fine powder (40-60 mesh).
-
Maceration: Macerate 100 g of the powdered bark in 1 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in 500 mL of distilled water and partition it successively with an equal volume of n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Collection of Ethyl Acetate Fraction: Collect the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched in this compound.[1]
-
Purification: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate this compound. Further purify the isolated compound using preparative HPLC if necessary.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of lignans from Styrax japonica are believed to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for the extraction of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
Technical Support Center: Purification of Styraxlignolide F
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Styraxlignolide F.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: The most frequently reported challenges in the purification of this compound and similar lignans include low extraction yields, co-elution with structurally related impurities, potential compound degradation, and solubility issues during chromatographic separation. Given its chiral nature, separating diastereomers or enantiomers can also be a significant hurdle.
Q2: What is the general solubility profile of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol but has very low solubility in water (estimated at 0.21 g/L at 25°C)[1]. This property is critical when selecting solvents for extraction and chromatography. If precipitation occurs during sample preparation, gentle heating and sonication can aid dissolution[2].
Q3: Are there any known stability issues with this compound?
A3: While specific degradation pathways for this compound are not extensively documented, lignans, in general, can be sensitive to acidic conditions, which may cause artifact formation or loss of the compound[3]. It is advisable to store the purified compound at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months), protected from light and moisture to prevent degradation[2].
Q4: What types of chromatographic columns are best suited for this compound purification?
A4: For the purification of lignans like this compound, a combination of normal-phase and reversed-phase chromatography is often effective. Silica gel is a common stationary phase for initial fractionation[4]. For high-resolution separation, reversed-phase columns (e.g., C18) are frequently used with methanol-water or acetonitrile-water gradients[5][6]. In cases of co-eluting stereoisomers, chiral HPLC columns are necessary[5][7].
Troubleshooting Guides
Issue 1: Low Final Yield
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Consider sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate or methanol) to efficiently extract lignans[6]. |
| Compound Loss During Solvent Partitioning | Due to its glycosidic moiety, this compound has moderate polarity. Ensure the appropriate solvent systems are used during liquid-liquid extraction to prevent loss of the compound to the undesired phase. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to ensure the compound elutes as a sharp peak. Broad peaks can lead to excessive fractionation and subsequent loss of material. |
| Compound Degradation | Avoid harsh pH conditions and prolonged exposure to light and high temperatures during the purification process. Workup steps should be performed promptly. |
Issue 2: Poor Resolution and Co-eluting Impurities
| Potential Cause | Recommended Solution |
| Presence of Structurally Similar Lignans | Employ high-resolution HPLC with a shallow gradient. Experiment with different stationary phases (e.g., phenyl-hexyl instead of C18) or mobile phase modifiers to alter selectivity[8]. |
| Co-elution of Stereoisomers | If diastereomers or enantiomers are present, chiral HPLC is necessary for separation. Chiralcel OD or OC columns with mobile phases like ethanol/n-hexane have been used for lignan separation[7][9]. |
| Matrix Effects from Crude Extract | Incorporate a solid-phase extraction (SPE) step after initial extraction to remove highly polar or non-polar impurities before proceeding to column chromatography. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation of Lignans from Styrax species
This protocol is a generalized procedure based on methods reported for the isolation of lignans from the Styrax genus[4].
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., stem bark of Styrax japonica).
-
Extract the powdered material with methanol at room temperature. Repeat the extraction multiple times to ensure exhaustive extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.
-
The lignan glycosides, including this compound, are typically enriched in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
High-Performance Liquid Chromatography (HPLC) Purification
-
Stationary Phase: Reversed-phase C18 column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly effective for separating lignans[5][6].
-
Detection: UV detection at 280 nm is suitable for lignans containing aromatic rings[9].
-
Refinement: Fractions containing this compound may require further purification on a semi-preparative or analytical HPLC system to achieve high purity. If isomeric impurities are suspected, chiral HPLC is the subsequent step[10].
Data Presentation
Table 1: Comparison of Solvent Systems for Silica Gel Chromatography of a Lignan-Enriched Fraction
| Solvent System (v/v) | Target Compound Elution Profile | Resolution from Polar Impurities | Resolution from Non-Polar Impurities |
| Chloroform:Methanol (98:2) | Elutes too slowly or not at all | Good | Poor |
| Chloroform:Methanol (95:5) | Optimal elution within a reasonable volume | Good | Good |
| Chloroform:Methanol (90:10) | Elutes too quickly, with polar impurities | Poor | Excellent |
| Ethyl Acetate:Hexane (80:20) | Broad peaks, poor separation | Fair | Fair |
Table 2: Performance of Different HPLC Columns for Final Purification
| Column Type | Mobile Phase | Purity Achieved (%) | Throughput |
| Reversed-Phase C18 | Methanol/Water Gradient | >95% (achiral) | Moderate |
| Phenyl-Hexyl | Acetonitrile/Water Gradient | >96% (achiral) | Moderate |
| Chiral (e.g., Chiralcel OD-H) | Ethanol/n-Hexane | >99% (enantiomeric) | Low |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. A new lignan glycoside from the stem bark of Styrax japonica S. et Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. Undescribed lignans from the resin Styrax tonkinensis and their anti-renal fibrosis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Styraxlignolide F Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of Styraxlignolide F in solution. Due to the limited availability of specific public data on the stability of this compound, this guide offers general best practices, troubleshooting advice for common experimental issues, and recommended protocols based on standard pharmaceutical stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:
Solutions should be stored in sealed containers, protected from moisture and light.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: I am observing precipitation in my this compound solution. What should I do?
Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or if the temperature of the solution decreases. If you observe precipitation, you can try the following:
-
Gentle warming: Warm the solution gently (e.g., in a 37°C water bath).
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1]
Always visually inspect the solution for clarity before use. If precipitation persists, it may be necessary to prepare a fresh solution or use a different solvent system.
Q3: What solvents are recommended for preparing this compound solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo or cell-based assays, co-solvents are often required. The following are some suggested solvent systems:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
10% DMSO, 90% Corn Oil.[1]
It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q4: How can I assess the stability of this compound in my experimental conditions?
To assess the stability of this compound in a specific buffer or formulation, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used. This involves monitoring the concentration of the parent compound over time and detecting the appearance of any degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment.Aliquot stock solutions to avoid freeze-thaw cycles.Ensure storage conditions are appropriate (see FAQ 1).Evaluate the stability of this compound in your specific experimental buffer and at the working temperature. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.Optimize the HPLC method to ensure separation of the parent compound from all degradation products.Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks. |
| Poor Solubility or Precipitation | Solvent choice, concentration, or temperature. | Refer to FAQ 2 for immediate troubleshooting.Test different co-solvent systems to improve solubility.Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 1N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 1N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Visualizing the Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is a template that researchers can use to summarize their own experimental findings from stability studies.
| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products (RRT) |
| Acidic (e.g., pH 2) | Specify | e.g., 60 | 2 | ||
| 8 | |||||
| 24 | |||||
| Neutral (e.g., pH 7.4) | Specify | e.g., 60 | 2 | ||
| 8 | |||||
| 24 | |||||
| Basic (e.g., pH 10) | Specify | e.g., 60 | 2 | ||
| 8 | |||||
| 24 | |||||
| Oxidative (e.g., 3% H₂O₂) | Specify | RT | 2 | ||
| 8 | |||||
| 24 | |||||
| Thermal | Specify | e.g., 70 | 2 | ||
| 8 | |||||
| 24 | |||||
| Photolytic | Specify | RT | 2 | ||
| 8 | |||||
| 24 |
*RRT: Relative Retention Time
Signaling Pathways and Logical Relationships
While specific degradation pathways for this compound are not documented, a general logical relationship for assessing compound stability is presented below.
Caption: Logical flow for assessing the stability of this compound.
References
Troubleshooting low solubility of Styraxlignolide F in aqueous media
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low solubility of Styraxlignolide F in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my aqueous buffer?
A1: this compound is a lignan glycoside, a class of natural compounds. While the attached glucose moiety is intended to increase water solubility compared to the base lignan structure, its overall solubility in purely aqueous solutions remains very low.[1][2] One supplier reports its aqueous solubility as just 0.21 g/L (approximately 0.39 mM) at 25°C.[3] The core lignan structure is lipophilic (fat-loving), which limits its ability to dissolve in water-based media. This is a common challenge with many natural products and new chemical entities, where approximately 40% exhibit poor water solubility.[4][5]
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of 100 mg/mL (187.07 mM) in DMSO has been reported, although this may require sonication to fully dissolve.[6][7] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic (absorbs moisture from the air), and absorbed water can significantly reduce the compound's solubility.[6]
Q3: My experiment is sensitive to DMSO. What are my alternatives for solubilization?
A3: If your experimental system cannot tolerate DMSO, several alternative strategies can be employed to enhance the aqueous solubility of this compound. These methods involve using excipients or specialized formulation techniques. The primary alternatives are:
-
Co-solvent Systems: Using a mixture of water-miscible solvents to increase solubility.[8]
-
Cyclodextrins: Encapsulating the compound in a carrier molecule to improve its interaction with water.
-
Surfactants: Using detergent-like molecules to form micelles that carry the compound in solution.[9][10]
These approaches are common in pharmaceutical formulation to improve the bioavailability of poorly soluble drugs.[11][12][13]
Q4: How can I use a co-solvent system to prepare a working solution for in vitro or in vivo studies?
A4: Co-solvent systems are a practical and effective way to dissolve this compound for experimental use. These systems blend a small amount of an organic solvent (like DMSO) with other solubilizing agents and your final aqueous medium. The organic solvent first dissolves the compound, which is then kept in solution by the other components when diluted.
One commercially available source provides a detailed protocol for a co-solvent system that achieves a solubility of at least 2.5 mg/mL (4.68 mM).[6] This is a significant improvement over its intrinsic aqueous solubility.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide a comparison of common solubilization aids.
Table 1: Solubility of this compound
| Solvent/System | Reported Solubility | Molar Concentration (Approx.) | Reference |
| Water (25°C) | 0.21 g/L | 0.39 mM | [3] |
| DMSO | 100 mg/mL | 187.07 mM | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.68 mM | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.68 mM | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.68 mM | [6] |
Table 2: Common Solubilization Excipients
| Excipient Type | Examples | Mechanism of Action | Typical Concentration |
| Co-solvents | PEG 300, Propylene Glycol, Ethanol | Reduces solvent polarity, increasing solubility of lipophilic compounds.[8] | 5-40% |
| Surfactants | Tween-80, Polysorbate 80, Sodium Lauryl Sulphate (SLS) | Form micelles that encapsulate the drug, increasing its apparent solubility.[10][14][15] | 0.1-10% |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms an inclusion complex where the drug sits inside the cyclodextrin's hydrophobic cavity.[16][17] | 5-40% |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-Solvent System
This protocol is adapted from a method reported to achieve a solubility of ≥ 2.5 mg/mL.[6]
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (or your desired aqueous buffer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL). You may need to gently warm the solution or use an ultrasonic bath to ensure complete dissolution.[6][7]
-
To prepare 1 mL of the final working solution, add the solvents sequentially as follows. Mix thoroughly after each addition.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Vortex to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex to mix.
-
Add 450 µL of saline (or your buffer) to bring the total volume to 1 mL. Vortex until a clear solution is obtained.
-
-
The final concentration of this compound will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Solubilization using Cyclodextrins
This is a general protocol for using cyclodextrins to enhance solubility. The optimal drug-to-cyclodextrin ratio may need to be determined experimentally.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Your desired aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a solution of the cyclodextrin in your aqueous buffer. A 20-40% (w/v) solution is a common starting point. For example, to make a 20% SBE-β-CD solution, dissolve 200 mg of SBE-β-CD in every 1 mL of buffer.
-
Add the desired amount of this compound powder directly to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[18]
-
After the equilibration period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your working solution of the this compound-cyclodextrin complex. The concentration can be confirmed via HPLC or UV-Vis spectrophotometry.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting the solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of surfactant-based micellar solubilization.
Caption: Formation of a drug-cyclodextrin inclusion complex.
References
- 1. Buy this compound [smolecule.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS # 823214-06-8, this compound, (3S,4S)-3-[(3,4-Dimethoxyphenyl)methyl]-4-[[4-(beta-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]dihydro-2(3H)-furanone - chemBlink [chemblink.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 13. brieflands.com [brieflands.com]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. humapub.com [humapub.com]
Optimizing Styraxlignolide F Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Styraxlignolide F for cytotoxicity assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A logarithmic serial dilution is often effective. A suggested starting range is from 0.1 µM to 100 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) value, which is the concentration of a drug that is required for 50% inhibition in vitro.
Q2: My results show high variability between replicate wells. What could be the cause?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.[1][2]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when performing serial dilutions.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells and avoid using them for experimental data.[1]
-
Compound Precipitation: this compound, if not properly dissolved, can precipitate in the culture medium, leading to inconsistent exposure of cells to the compound. Ensure complete dissolution in a suitable solvent before adding to the media.
Q3: The cytotoxicity of this compound seems to be very low in my chosen cell line. What should I do?
A3: If this compound shows low cytotoxicity, consider the following:
-
Increase Concentration and Incubation Time: The compound may require higher concentrations or a longer incubation period to exert its cytotoxic effects.
-
Cell Line Sensitivity: The chosen cell line might be resistant to this compound. It is advisable to test the compound on a panel of different cancer cell lines to identify more sensitive ones.
-
Assay Type: The chosen cytotoxicity assay may not be sensitive enough. Consider using a more sensitive assay or a combination of assays to confirm the results. For instance, if you are using a metabolic assay like MTT, you could complement it with a membrane integrity assay like LDH release.
Q4: What is the best solvent to dissolve this compound?
A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3] For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of the solvent in the culture medium low (typically ≤ 0.5%) as it can be toxic to cells at higher concentrations.[4][5] Always include a solvent control in your experiments to account for any potential effects of the solvent on cell viability.[6]
Q5: How can I be sure that the observed effect is due to cytotoxicity and not just inhibition of cell proliferation?
A5: This is a critical point in interpreting your results. Assays like MTT measure metabolic activity, which can reflect both cell viability and proliferation.[7] To distinguish between cytotoxic and cytostatic effects, you can:
-
Perform a cell counting assay: Directly count the number of viable cells (e.g., using Trypan Blue exclusion) at the beginning and end of the treatment period.
-
Use a membrane integrity assay: Assays that measure the release of lactate dehydrogenase (LDH) or the uptake of membrane-impermeable dyes specifically detect cell death.
-
Analyze cell cycle distribution: Flow cytometry analysis of the cell cycle can reveal if the compound is causing an arrest at a specific phase, indicating a cytostatic effect.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | Contamination of reagents or culture medium.[1] | Use fresh, sterile reagents and media. Regularly check for microbial contamination. |
| Direct reduction of the assay reagent by this compound (e.g., in MTT assay). | Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. | |
| Low Signal or Poor Dynamic Range | Suboptimal cell number.[1] | Optimize the initial cell seeding density to ensure a robust signal in the untreated control wells. |
| Insufficient incubation time with the compound or assay reagent. | Optimize the incubation times for both the compound treatment and the assay itself. | |
| The cell line is resistant to this compound. | Test a panel of different cell lines or use a positive control cytotoxic agent to confirm assay performance. | |
| Inconsistent IC50 Values | Variation in cell health and passage number.[1] | Use cells in the exponential growth phase and within a consistent, low passage number range. |
| Inconsistent drug preparation.[1] | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles. | |
| Edge effects in multi-well plates.[1] | Fill the outer wells with sterile PBS or media and do not use them for data collection. |
Quantitative Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents representative IC50 values for other lignans against various cancer cell lines to provide a general reference for expected potency.
| Lignan | Cell Line | Cancer Type | IC50 (µM) |
| Podophyllotoxin | PC-3 | Prostate Cancer | 2.29 x 10⁻⁶ |
| KB | Oral Cancer | 4.43 x 10⁻⁶ | |
| Arctigenin | MCF-7 | Breast Cancer | 13.5 - 48.8 |
| A549 | Lung Cancer | 13.5 - 48.8 | |
| HCT116 | Colon Cancer | 13.5 - 48.8 | |
| Matairesinol | PC-3 | Prostate Cancer | >50 |
| Secoisolariciresinol Diglucoside (SDG) | MCF-7 | Breast Cancer | 13.8 (as µg/ml for a purified fraction) |
| T47D | Breast Cancer | 15.8 (as µg/ml for a purified fraction) | |
| HELA | Cervical Cancer | 17.4 (as µg/ml for a purified fraction) |
Note: The presented values are for general guidance and the optimal concentration of this compound must be determined empirically for each specific cell line and experimental condition.[3][8][9]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: A flowchart illustrating the key steps in a typical cytotoxicity assay.
Potential Signaling Pathways Modulated by this compound
While the specific signaling pathways affected by this compound are not yet fully elucidated, many lignans are known to induce apoptosis and affect the cell cycle. The following diagrams illustrate these general pathways.
Apoptosis Signaling Pathway
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.[7][10][11][12]
Cell Cycle Regulation
Caption: Key phases and checkpoints of the cell cycle.[13][14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]
- 16. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
How to prevent precipitation of Styraxlignolide F in cell culture media
For researchers, scientists, and drug development professionals, this guide provides comprehensive troubleshooting and frequently asked questions (FAQs) to prevent the precipitation of Styraxlignolide F in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a natural lignan compound isolated from Styrax japonica.[1] Like many other lignans, it is a hydrophobic molecule with low aqueous solubility, making it susceptible to precipitation when introduced into the aqueous environment of cell culture media. This precipitation can lead to inaccurate experimental results and potential cytotoxicity.
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What are the common causes?
Several factors can contribute to the precipitation of this compound:
-
Poor Aqueous Solubility: The inherent hydrophobicity of the compound is the primary reason.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.
-
High Compound Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect solubility.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and solubility of the compound.
-
Interactions with Media Components: Components in the media, such as salts and serum proteins, can interact with this compound and reduce its solubility.
Q3: How can I prevent my this compound from precipitating when I add it to my cell culture media?
The key is to maintain the compound in a soluble state. Here are several strategies:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then perform a stepwise dilution into your culture medium. Avoid adding the concentrated stock directly to the full volume of media.
-
Use of Co-solvents: In addition to DMSO, other co-solvents like polyethylene glycol (PEG) can be used in combination to improve solubility.
-
Employ Solubilizing Agents: Surfactants like Tween-80 or cyclodextrins can be used to encapsulate the hydrophobic this compound molecule and increase its aqueous solubility.
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%.[1]
-
Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the compound to avoid temperature-related precipitation.[2]
Troubleshooting Guide
Scenario 1: Precipitate forms immediately upon adding this compound stock solution to the media.
This is a classic sign of "solvent shock" due to the rapid change in solvent polarity.
-
Troubleshooting Workflow:
Scenario 2: The media becomes cloudy or a precipitate forms over time during incubation.
This could be due to the compound's instability at 37°C, interactions with media components, or exceeding the kinetic solubility limit.
-
Troubleshooting Workflow:
Caption: Troubleshooting delayed precipitation.
Quantitative Data Summary
The following tables provide a summary of solubility data and recommended concentrations for common solubilizing agents.
Table 1: Solubility of this compound in Different Formulations
| Formulation | Achieved Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| In DMSO | 100 mg/mL (187.07 mM) | [2] |
Table 2: Recommended Maximum Concentrations of Solubilizing Agents in Cell Culture
| Solubilizing Agent | Maximum Recommended Final Concentration | Potential Effects on Cells |
| DMSO | < 0.5% (v/v) | Cytotoxicity, differentiation induction, altered gene expression at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Can affect cell metabolism and membrane integrity. |
| β-Cyclodextrin | 0.1 - 1 mg/mL | Generally low toxicity, but can extract cholesterol from cell membranes at high concentrations. |
| Tween-80 | < 0.1% (v/v) | Can cause cell lysis at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent serial dilutions for use in cell culture.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed for a 10 mM stock solution (Molecular Weight: 534.58 g/mol ). For 1 mL of stock, you will need 5.35 mg.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution. [2] 5. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add the appropriate volume of the 1 mM intermediate stock to your pre-warmed cell culture medium. To achieve a 10 µM final concentration and a final DMSO concentration of 0.1%, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Always add the DMSO stock to the medium dropwise while gently mixing to avoid localized high concentrations that can cause precipitation.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions. [2][3][4]
-
Materials:
-
10 mM this compound in 100% DMSO
-
Cell culture medium (the same type you will use for your experiment)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Add cell culture medium to the assay plate. To a new clear-bottom 96-well plate, add 195 µL of your cell culture medium to each well.
-
Add the compound dilutions to the assay plate. Transfer 5 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 2.5%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration known to precipitate.
-
Negative Control (No Precipitate): Medium with 2.5% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate. Cover the plate and incubate at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
Measure for precipitation.
-
Visual Inspection: Examine the plate under a microscope for any visible precipitate.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal compared to the negative control indicates precipitation.
-
-
Determine the kinetic solubility. The highest concentration that does not show a significant increase in absorbance/scattering is considered the kinetic solubility.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Strategy for Solubilizing Hydrophobic Compounds
This diagram outlines the decision-making process for selecting a suitable solubilization strategy for a hydrophobic compound like this compound.
Caption: Decision tree for solubilizing hydrophobic compounds.
Diagram 2: Experimental Workflow for Testing this compound in a Cell-Based Assay
This diagram illustrates the key steps involved in preparing and using this compound in a typical cell-based experiment.
Caption: Workflow for a cell-based this compound experiment.
References
Technical Support Center: Interference of Styraxlignolide F in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Styraxlignolide F in common colorimetric assays. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a natural lignan with known antioxidant and potential anti-cancer properties.[1] Its chemical structure, rich in phenolic groups, gives it reducing potential. This is significant because many common colorimetric assays, especially those for cell viability like the MTT or XTT assays, are based on redox reactions. The assay's endpoint is often the reduction of a chromogenic substrate by cellular enzymes. The inherent reducing capacity of this compound can directly reduce the assay substrate, independent of cellular activity, leading to a false-positive signal.
Q2: Which colorimetric assays are most likely to be affected by this compound?
Assays that rely on a redox reaction to produce a colored product are highly susceptible to interference. This includes:
-
Tetrazolium-based assays: MTT, MTS, XTT, and WST assays are all based on the reduction of a tetrazolium salt to a colored formazan product. Antioxidant compounds like this compound can directly reduce the tetrazolium salt, leading to an overestimation of cell viability.[2][3]
-
Resazurin-based assays (e.g., AlamarBlue): These assays measure the reduction of resazurin to the fluorescent resorufin. Similar to tetrazolium assays, this reduction can be influenced by the presence of reducing agents.
-
Assays involving enzymatic reactions with colored products: Some enzyme assays that produce a colored product that absorbs light in the UV-Vis spectrum could be affected if this compound has overlapping absorbance.
Q3: What are the primary mechanisms of interference?
There are two main ways this compound can interfere with your assay:
-
Chemical Interference: Due to its antioxidant nature, this compound can directly react with and reduce the colorimetric substrate (e.g., MTT, resazurin). This leads to a color change that is not proportional to the biological activity you are trying to measure. This is a common issue with plant extracts and polyphenolic compounds.
-
Spectral Interference: this compound, like other lignans, is expected to absorb light in the UV region, typically around 280 nm.[4][5][6][7][8] If the colorimetric product of your assay is also measured in this region, the absorbance of this compound itself can contribute to the final reading, leading to inaccurate results.
Troubleshooting Guides
If you suspect that this compound is interfering with your colorimetric assay, follow these troubleshooting steps:
Problem: I am seeing unexpectedly high cell viability or enzymatic activity in the presence of this compound.
This is a common sign of direct reduction of the assay substrate by the compound.
Troubleshooting Steps:
-
Run a Cell-Free Control: This is the most critical step. Prepare wells containing your assay medium, the colorimetric reagent, and this compound at the same concentrations used in your experiment, but without any cells or enzymes.
-
Expected Result if Interference is Occurring: You will observe a color change in the cell-free wells containing this compound.
-
Action: If a color change is observed, the absorbance from this cell-free control can be subtracted from your experimental values as a background correction. However, be aware that this might not fully account for complex interactions in the presence of cells.
-
-
Wash the Cells Before Adding the Reagent: If you are performing a cell-based assay, you can wash the cells to remove any remaining this compound before adding the colorimetric reagent.
-
Protocol: After the incubation period with this compound, gently aspirate the medium, wash the cells once or twice with phosphate-buffered saline (PBS), and then add the assay reagent in fresh medium.
-
Rationale: This minimizes the direct interaction between this compound and the assay reagent.
-
Problem: My results are inconsistent or not reproducible.
This could be due to the kinetics of the interference or spectral overlap.
Troubleshooting Steps:
-
Check for Spectral Overlap: Measure the absorbance spectrum of this compound in your assay buffer using a spectrophotometer.
-
Action: Compare the absorbance spectrum of this compound with the absorbance spectrum of the final colored product of your assay. If there is a significant overlap, you will need to consider an alternative assay with a different readout wavelength. Lignans typically absorb around 280 nm.[4][5][6][7][8]
-
-
Consider an Alternative Assay: If the interference cannot be easily corrected, it is best to switch to an assay that is not based on a redox reaction.
-
Recommended Alternatives for Cell Viability:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the amount of ATP present, which is a marker of metabolically active cells, and are generally less prone to interference from antioxidant compounds.[1][9][10]
-
DNA synthesis assays (e.g., BrdU or EdU incorporation): These measure cell proliferation by quantifying DNA replication.[9]
-
Protease viability marker assays: These use a cell-permeable substrate that becomes fluorescent upon cleavage by live-cell proteases.[10]
-
Crystal Violet Staining: This simple method stains the DNA of adherent cells and can be used to quantify cell number.
-
Trypan Blue Exclusion Assay: This is a direct counting method to distinguish between live and dead cells.[10]
-
-
Quantitative Data Summary
| Assay Type | Principle | Potential Interference Level | Primary Mechanism of Interference |
| MTT/MTS/XTT/WST | Tetrazolium salt reduction | High | Direct reduction of the tetrazolium salt by this compound.[1][2][3] |
| Resazurin (AlamarBlue) | Resazurin reduction | High | Direct reduction of resazurin by this compound. |
| Bradford Protein Assay | Dye-protein binding | Low to Moderate | Potential for non-specific binding to the dye, altering its absorbance. |
| BCA Protein Assay | Copper reduction | Moderate to High | The reducing potential of this compound could interfere with the copper reduction step. |
| DNS Assay (Reducing Sugars) | Reduction of 3,5-dinitrosalicylic acid | High | The reducing nature of this compound will likely interfere with the assay. |
| Luciferase-based ATP Assay | ATP-dependent light production | Low | Generally considered a reliable alternative as it is not a redox-based assay.[1][9][10] |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
Objective: To determine if this compound directly reacts with the colorimetric reagent.
Materials:
-
96-well plate
-
Assay medium (the same used in your experiment)
-
This compound stock solution
-
Colorimetric reagent (e.g., MTT, MTS, resazurin)
-
Solubilization buffer (if using MTT)
-
Plate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay medium in the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the colorimetric reagent to each well.
-
Incubate the plate for the same duration as your standard experimental protocol.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: A significant increase in signal in the wells containing this compound compared to the vehicle control indicates direct interference.
Protocol 2: Cell Viability Assay with Pre-Wash Step
Objective: To measure the effect of this compound on cell viability while minimizing direct assay interference.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Colorimetric reagent (e.g., MTT)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired incubation time.
-
Carefully aspirate the medium containing this compound from each well.
-
Gently wash the cells with 100 µL of sterile PBS.
-
Aspirate the PBS.
-
Add 100 µL of fresh medium containing the colorimetric reagent to each well.
-
Proceed with the standard protocol for the chosen assay.
-
Analysis: Compare the results to those obtained without the wash step to assess the extent of interference.
Visualizations
Caption: Mechanism of this compound interference in redox-based assays.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.quartzy.com [blog.quartzy.com]
Best practices for long-term storage of Styraxlignolide F
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Styraxlignolide F. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid (powder) this compound should be stored at low temperatures.[1] Recommended conditions are:
To prevent degradation from environmental factors, it is crucial to store the compound in a tightly sealed container, protected from light and moisture.[2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound are significantly more susceptible to degradation than the solid compound. For optimal stability, solutions should be stored under the following conditions:
Solutions should be stored in airtight vials to prevent solvent evaporation and exposure to moisture.[3] It is also recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1][4] For in vitro studies, DMSO is commonly used.[2] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened container to ensure maximal solubility.[2]
Q4: Can I store this compound at room temperature?
Room temperature storage is not recommended for long-term preservation. While it may be acceptable for short periods, higher temperatures can accelerate the degradation of active compounds.[5] For shipping, this compound may be sent at room temperature, but it should be transferred to the recommended storage conditions upon receipt.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Verify storage temperature and duration. If stored improperly, acquire a new batch of the compound. For solutions, avoid repeated freeze-thaw cycles by preparing aliquots. |
| Contamination of the stock solution. | Ensure sterile handling techniques when preparing and using solutions. If contamination is suspected, filter-sterilize the solution or prepare a new one. | |
| Precipitate forms in the stock solution upon thawing | Poor solubility or compound degradation. | Before use, gently warm the solution and sonicate to aid dissolution.[2] If the precipitate does not dissolve, this may indicate degradation, and a fresh solution should be prepared. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation. | Use tightly sealed vials for storage. Before use, visually inspect the volume of the solution. If evaporation is suspected, the solution should be discarded. |
| Degradation from light exposure. | Always store this compound, both in solid form and in solution, in light-protecting containers (e.g., amber vials) or in the dark.[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the stability of this compound in a stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot the solution into multiple light-protected, airtight vials.
-
-
Storage Conditions:
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove one aliquot from each storage condition.
-
Allow the solution to thaw completely at room temperature.
-
Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) measurement.
-
Plot the percentage remaining against time to determine the degradation rate at each storage temperature.
-
Visual Guides
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Decision tree for troubleshooting loss of biological activity.
References
- 1. This compound | CAS 823214-06-8 | ScreenLib [screenlib.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. how to store plant extracts [greenskybio.com]
- 4. This compound | CAS:823214-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Styraxlignolide F Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Styraxlignolide F extracts. This compound is a lignan naturally found in plants of the Styrax genus[1][2]. Ensuring the consistency of extracts is critical for reproducible experimental results and reliable drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural compound belonging to the lignan class of phenylpropanoids, isolated from Styrax japonica[1][2]. It has a molecular weight of 534.55 g/mol and a chemical formula of C27H34O11[1]. Due to its potential biological activities, it is a subject of interest in pharmacological research[2].
Q2: What are the primary causes of batch-to-batch variability in my this compound extracts? A2: Batch-to-batch variability in botanical extracts is a well-documented issue stemming from multiple sources[3][4]. These can be broadly categorized into two groups: variability in the raw botanical material and inconsistencies in the extraction and manufacturing process[4][5]. Even minor deviations in experimental procedures can contribute to significant differences between batches[3][6].
Q3: How does the raw plant material contribute to variability? A3: The chemical composition of the raw plant material is influenced by numerous factors, including the plant's geographic origin, climate, cultivation methods, harvest time, and subsequent storage conditions[4][5]. These natural variations can lead to different concentrations of this compound and other phytochemicals in the starting material of each batch.
Q4: Which extraction parameters are most critical to control for consistency? A4: To ensure consistency, it is crucial to standardize the entire extraction process. The most critical parameters to control include the choice of extraction solvent, solvent-to-sample ratio, extraction time, and temperature[7]. The extraction method itself (e.g., maceration, ultrasound-assisted extraction) should also remain consistent across all batches[8].
Q5: How should I prepare and store the raw plant material to minimize variability? A5: Proper handling of the raw material is a crucial first step. Mild drying techniques like freeze-drying are recommended[7][9]. The material should be ground to a uniform and consistent particle size to ensure efficient and reproducible extraction[10]. Pulverized samples are more prone to degradation and should be stored in a cold, dark, and dry environment to prevent oxidation[9].
Q6: What is the best way to store the final this compound extract? A6: Storage conditions for the final product are critical for maintaining stability. For solid, purified this compound, storage at 4°C in a sealed container away from light and moisture is recommended[1]. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month)[1].
Data Presentation
For clarity, the factors contributing to variability and the recommended analytical parameters are summarized in the tables below.
Table 1: Key Factors Contributing to Batch-to-Batch Variability
| Category | Factor | Impact on Extract | Recommended Control Measure |
|---|---|---|---|
| Raw Material | Geographic Source & Climate | Alters the phytochemical profile and concentration of active compounds[4][5]. | Source material from a single, reputable supplier with a clear certificate of analysis. |
| Harvest Time & Conditions | Affects the maturity of the plant and the biosynthesis of secondary metabolites[4]. | Standardize the harvest season and time of day. | |
| Post-Harvest Handling | Improper drying or storage can lead to degradation of target compounds[9]. | Use consistent, mild drying methods (e.g., freeze-drying) and store in a cold, dark, dry place[7][9]. | |
| Extraction Process | Particle Size | Inconsistent particle size leads to variable extraction efficiency[10]. | Grind and sieve material to a uniform, predefined particle size range. |
| Extraction Solvent | Solvent polarity and composition determine which compounds are extracted[7][11]. | Use the same high-purity solvent and composition (e.g., 80% ethanol in water) for every batch. | |
| Solvent-to-Solid Ratio | Affects the concentration gradient and thus the extraction yield[8]. | Maintain a fixed, documented ratio (e.g., 10:1 mL/g) for all extractions. | |
| Temperature & Time | Higher temperatures can increase yield but may also degrade thermolabile compounds[7][12]. | Strictly control and monitor the temperature and duration of the extraction. |
| Analytical Quantification | Method Inconsistency | Variations in sample preparation or instrument parameters lead to inaccurate quantification[13]. | Adhere to a validated, standardized analytical protocol (e.g., HPLC-UV). |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Yield of this compound
-
Possible Cause 1: Inefficient Extraction. The solvent may not be optimal, or the extraction time and temperature may be insufficient. Lignans are polar compounds, often requiring polar solvents like ethanol or methanol, sometimes with a small percentage of water to facilitate extraction[7][9].
-
Solution: Ensure your solvent system is appropriate for lignans. Consider performing a sequential extraction, first with a non-polar solvent like hexane to remove lipids, followed by a polar solvent like ethanol[9][14]. Verify that the extraction time and temperature are optimized and consistently applied.
-
-
Possible Cause 2: Degradation of Target Compound. this compound may be degrading during the process due to excessive heat or light exposure.
-
Possible Cause 3: Poor Quality Raw Material. The starting plant material may have a naturally low concentration of this compound.
-
Solution: Obtain a certificate of analysis for your raw material or perform a preliminary analysis on a small sample to quantify the target compound before proceeding with a large-scale extraction.
-
Issue 2: Inconsistent Purity and Presence of Unexpected Peaks in Chromatogram
-
Possible Cause 1: Co-extraction of Impurities. The chosen solvent may be extracting a wide range of other compounds along with this compound. Lipophilic compounds are common interferences in lignan extractions[9].
-
Solution: Implement a preliminary extraction step with a non-polar solvent (e.g., hexane, petroleum ether) to defat the sample before the main extraction with a polar solvent[9][14]. Alternatively, in-line cleanup methods, such as adding alumina to the extraction cell in accelerated solvent extraction (ASE), can retain lipids[15].
-
-
Possible Cause 2: Incomplete Solvent Removal. Residual solvents from the extraction process may appear as peaks in your chromatogram.
-
Solution: Ensure the solvent evaporation step (e.g., using a rotary evaporator) is complete. A final drying step under high vacuum may be necessary.
-
-
Possible Cause 3: Sample Degradation. The appearance of new, smaller peaks in subsequent analyses of the same batch could indicate that the extract is degrading over time.
-
Solution: Review your storage procedures. Ensure extracts are stored at the correct temperature (-80°C for solutions) and protected from light[1]. Aliquot samples to prevent contamination and repeated freeze-thaw cycles.
-
Issue 3: Poor Reproducibility of Bioassay Results
-
Possible Cause 1: Inconsistent Extract Composition. This is the most likely cause and is a direct result of batch-to-batch variability. Even if the concentration of this compound is normalized, the presence of other, varying bioactive compounds can affect the outcome.
-
Solution: Implement all the control measures described in this guide to minimize batch variability. Create a "golden batch" model by identifying a high-quality batch and using its chemical fingerprint (e.g., from HPLC) as a standard for comparison[5].
-
-
Possible Cause 2: Issues with Sample Preparation for Bioassay. The compound may not be fully dissolved or may be precipitating out of the assay medium.
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution(s) |
|---|---|---|
| Low/Inconsistent Yield | Inefficient extraction parameters | Optimize and standardize solvent, time, and temperature. Consider sequential extraction[9]. |
| Compound degradation | Protect from excessive heat and light. Use milder extraction methods[7]. | |
| Poor raw material quality | Qualify raw material with a certificate of analysis or preliminary testing. | |
| Inconsistent Purity | Co-extraction of impurities | Defat the sample with a non-polar solvent prior to main extraction[14]. |
| Sample degradation upon storage | Store extracts properly at -80°C, aliquoted, and protected from light[1]. | |
| Poor Bioassay Reproducibility | Variable extract composition | Standardize the entire process from raw material to final extract. Use a "golden batch" fingerprint for quality control[5]. |
| | Sample precipitation in assay | Verify solubility in the final assay medium. Ensure consistent and low final solvent concentration. |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
This protocol is designed to enhance reproducibility.
-
Raw Material Preparation: a. Dry the raw plant material (Styrax species) using a freeze-dryer until a constant weight is achieved. b. Grind the dried material using a laboratory mill. c. Sieve the powder to obtain a uniform particle size fraction (e.g., 40-60 mesh). d. Store the prepared powder in an airtight, light-proof container at -20°C.
-
Sequential Extraction: a. Weigh 10 g of the prepared powder into a flask. b. Defatting Step: Add 100 mL of n-hexane. Agitate on an orbital shaker for 2 hours at room temperature. c. Filter the mixture and discard the hexane extract (filtrate). Air-dry the plant material (marc) to remove residual hexane. d. Lignan Extraction: Transfer the defatted marc to a clean flask. Add 100 mL of 80% ethanol (v/v in deionized water). e. Perform ultrasound-assisted extraction (UAE) for 60 minutes at a controlled temperature of 40°C. f. Filter the mixture and collect the ethanol extract (filtrate).
-
Concentration: a. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is completely removed. b. Freeze the remaining aqueous solution and lyophilize to obtain a dry powder extract. c. Record the final weight and calculate the yield. Store the dry extract at -20°C in a desiccator.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a standardized method for analyzing the concentration of this compound.
-
Preparation of Standards and Samples: a. Prepare a 1 mg/mL stock solution of pure this compound standard in HPLC-grade methanol. b. Create a calibration curve by preparing serial dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). c. Accurately weigh 10 mg of the dry extract powder from Protocol 1 and dissolve it in 10 mL of HPLC-grade methanol. d. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions: a. Use an HPLC system equipped with a UV detector. High-performance liquid chromatography is a widely used technique for the quantification of lignans[16]. b. The parameters in the table below are a recommended starting point and may require optimization for your specific system.
Table 3: Recommended HPLC-UV Parameters for Quantification
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient Program | 0-5 min (20% A), 5-35 min (20-80% A), 35-40 min (80% A), 40-45 min (80-20% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
-
Data Analysis: a. Generate a calibration curve by plotting the peak area of the standard against its concentration. b. Determine the concentration of this compound in the sample extract by interpolating its peak area onto the calibration curve. c. Express the final concentration as mg of this compound per gram of dry extract.
Mandatory Visualizations
Diagram 1: Standardized Workflow for this compound Extraction and Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. iosrjournals.org [iosrjournals.org]
Validation & Comparative
No Verifiable Anticancer Mechanism of Action for Styraxlignolide F Found in Scientific Literature
Despite a comprehensive search of available scientific literature, no specific experimental studies validating the anticancer mechanism of action for Styraxlignolide F were identified. As a result, a detailed comparison guide with supporting experimental data, protocols, and signaling pathway visualizations cannot be provided at this time.
This compound is a natural compound isolated from Styrax japonica. While it is available from chemical suppliers for research purposes, there is a notable absence of published, peer-reviewed research articles detailing its biological activity, particularly in the context of cancer treatment.
Our search for in vitro and in vivo studies investigating the effects of this compound on cancer cell lines, including assessments of its impact on apoptosis, the cell cycle, and the generation of reactive oxygen species (ROS), did not yield any specific data. Consequently, the core requirements for this comparison guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled.
For researchers, scientists, and drug development professionals interested in the potential anticancer properties of novel natural compounds, this lack of available data on this compound may represent an unexplored area of research. Future investigations would be necessary to determine if this compound possesses any anticancer activity and to elucidate the potential mechanisms by which it may act.
Such research would typically involve a series of standard preclinical experiments, including:
-
In vitro cytotoxicity assays to determine the concentration of this compound required to inhibit the growth of various cancer cell lines.
-
Apoptosis assays to investigate whether the compound induces programmed cell death.
-
Cell cycle analysis to determine if this compound causes arrest at specific phases of the cell cycle.
-
Reactive Oxygen Species (ROS) assays to measure whether the compound induces oxidative stress in cancer cells.
-
Western blot and other molecular biology techniques to identify the specific signaling pathways affected by this compound.
Without the foundational data from these types of studies, any discussion of the anticancer mechanism of this compound would be purely speculative. We encourage the scientific community to undertake such investigations to fill this knowledge gap.
Comparative Analysis of Styraxlignolide F: Target Identification and Validation Perspectives
A comprehensive guide for researchers, scientists, and drug development professionals on the potential molecular targets and validation of the natural product Styraxlignolide F in comparison to other bioactive lignans.
This compound, a lignan isolated from the plant Styrax japonica, has garnered scientific interest due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. However, the specific molecular targets of this compound remain to be definitively identified. This guide provides a comparative overview of this compound's known biological effects and infers its potential mechanisms of action by drawing parallels with structurally similar lignans with well-characterized protein targets. This analysis aims to facilitate future target identification and validation studies for this promising natural compound.
Inferred and Comparative Biological Activity
While direct protein targets for this compound are not yet identified, its observed anti-inflammatory and antioxidant effects suggest potential modulation of key signaling pathways, such as NF-κB, STAT3, and Nrf2, which are common targets for other bioactive lignans. The following table summarizes the known biological activities of this compound and compares them with other well-studied lignans.
| Compound | Reported Biological Activities | Known Protein Targets / Modulated Pathways | Quantitative Data (IC50/EC50/MIC) |
| This compound | Antibacterial, Antifungal, Anti-inflammatory, Antioxidant | Undetermined | Data not available |
| Podophyllotoxin | Anticancer, Antiviral | Tubulin, Topoisomerase II[1][2][3][4] | Varies by cell line (e.g., nM to µM range for cytotoxicity) |
| Arctigenin | Anti-inflammatory, Anticancer, Antiviral | Inhibits STAT3 phosphorylation, Modulates NF-κB pathway[5] | Plasma protein binding: ~97% (rat), ~95-98% (human)[6][7][8] |
| Pinoresinol | Antioxidant, Anti-inflammatory | Activates Nrf2 pathway, Potential IGF-1R binder[9][10][11] | Plasma protein binding: ~89% (human), ~58% (rat)[12] |
Inferred Signaling Pathways for this compound
Based on the activities of related lignans, this compound likely exerts its effects through the modulation of the following key cellular signaling pathways.
Experimental Workflows for Target Identification
To elucidate the direct molecular targets of this compound, a combination of affinity-based and biophysical methods can be employed. The following diagram illustrates a potential experimental workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments that can be used to validate the inferred targets of this compound and compare its activity with other lignans.
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) or HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in a 96-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a comparator lignan (e.g., Arctigenin).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value for each compound.[13][14][15][16][17][18]
STAT3 Phosphorylation Western Blot
This assay assesses the ability of a compound to inhibit the phosphorylation of STAT3, a key step in its activation.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., Hep3B, U266) in appropriate media.
-
Seed cells and allow them to grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or a comparator lignan for a specified time (e.g., 1-24 hours).
-
For stimulated conditions, treat cells with a STAT3 activator like Interleukin-6 (IL-6) (10 ng/mL) for 15-30 minutes.
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.[19][20][21][22][23][24]
Nrf2 Activation Assay
This assay measures the activation of the Nrf2 antioxidant pathway.
1. Cell Culture and Treatment:
-
Use a cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct (e.g., AREc32, derived from MCF7 cells).
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or a comparator lignan (e.g., Pinoresinol) for 24 hours.
2. Luciferase Activity Measurement:
-
After treatment, measure the luciferase activity using a suitable luciferase assay system and a luminometer.
3. Alternative Method (Nrf2 Nuclear Translocation):
-
Treat cells as described above.
-
Fractionate the cells to separate the nuclear and cytoplasmic extracts.
-
Perform a Western blot on the nuclear extracts using an antibody against Nrf2 to assess its translocation to the nucleus.
4. Data Analysis:
-
For the reporter assay, calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
For the Western blot, quantify the Nrf2 band intensity in the nuclear fraction.[25][26][27][28][29]
Conclusion and Future Directions
While this compound demonstrates promising biological activities, its molecular targets are yet to be elucidated. This guide provides a framework for future research by inferring potential signaling pathways based on its observed bioactivities and by drawing comparisons with other well-characterized lignans. The provided experimental protocols offer a starting point for researchers to systematically identify and validate the direct protein targets of this compound. Unraveling the precise mechanism of action of this natural product will be crucial for its potential development as a therapeutic agent. Future studies should focus on employing unbiased, proteome-wide screening techniques, such as affinity chromatography coupled with mass spectrometry and cellular thermal shift assays, to definitively identify the direct binding partners of this compound. Subsequent validation using the detailed biochemical and cell-based assays outlined here will be essential to confirm these interactions and to fully understand the therapeutic potential of this compound.
References
- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume [mdpi.com]
- 6. [Determination of plasma protein binding rate of arctiin and arctigenin with ultrafiltration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. bowdish.ca [bowdish.ca]
- 15. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. mdpi.com [mdpi.com]
- 27. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 29. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Styraxlignolide F: A Comparative Efficacy Analysis Against Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Styraxlignolide F, a dibenzyl-γ-butyrolactone lignan, with other notable lignans. Drawing upon available experimental data, this document aims to offer an objective overview to inform future research and drug development endeavors. While direct comparative studies for this compound against a wide array of other lignans are limited, this guide synthesizes available data for related compounds and provides a framework for future investigations.
Data Presentation: Comparative Efficacy of Lignans
The following table summarizes the available quantitative data on the cytotoxic and antioxidant activities of this compound and other selected lignans. It is important to note that the experimental conditions, such as cell lines and assay methods, can vary between studies, making direct comparisons challenging.
| Lignan | Biological Activity | Assay | Target | IC50 Value (µM) | Reference |
| Styraxlignolide C | Antioxidant | DPPH radical scavenging | - | 380 | [1] |
| Styraxlignolide D | Antioxidant | DPPH radical scavenging | - | 278 | [1] |
| Styraxlignolide E | Antioxidant | DPPH radical scavenging | - | 194 | [1] |
| (-)-Pinoresinol glucoside | Antioxidant | DPPH radical scavenging | - | 260 | [1] |
| Egonol | Cytotoxic | MTT | C6 (rat glioma) | 3.2 µg/mL | [2] |
| Egonol | Cytotoxic | MTT | Hep-2 (larynx epidermoid carcinoma) | 3.6 µg/mL | [2] |
| Homoegonol | Cytotoxic | MTT | C6 (rat glioma) | 4.9 µg/mL | [2] |
| Homoegonol | Cytotoxic | MTT | HeLa (human cervix carcinoma) | 5.3 µg/mL | [2] |
| Egonol-3''-sulphate | Cytotoxic | Not Specified | KB, HepG2, Lu, MCF7 | 84.90–101.69 µg/mL | [3][4] |
| Styraxjaponoside C | Antifungal | Not Specified | Candida albicans | Not specified (membrane-active) | [5] |
Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. Data for this compound's cytotoxic and antibacterial activities were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the lignan for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidants.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a characteristic absorption at about 517 nm. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance decreases.
Procedure:
-
Sample Preparation: Prepare a stock solution of the lignan in a suitable solvent (e.g., methanol or ethanol). Make serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the sample solution with 100 µL of the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., to 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the lignan in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on the known mechanisms of other structurally related lignans, particularly those with cytotoxic properties, it is plausible that this compound may influence key cellular processes such as apoptosis and cell cycle progression, and potentially modulate inflammatory pathways like NF-κB.
Hypothesized Signaling Pathway for Lignan-Induced Apoptosis
Many cytotoxic lignans are known to induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a generalized model of these pathways.
Caption: Generalized lignan-induced apoptosis pathways.
Potential Involvement in the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Some lignans have been shown to inhibit this pathway, which contributes to their anti-inflammatory and pro-apoptotic effects.
Caption: Hypothesized inhibition of the NF-κB pathway by lignans.
Experimental Workflow for Efficacy Comparison
A logical workflow for a comprehensive comparative study of lignans is outlined below.
Caption: Experimental workflow for comparing lignan efficacy.
Conclusion
This compound, as part of the lignan family isolated from Styrax species, demonstrates potential as a bioactive compound. The available data on related styraxlignolides suggest antioxidant properties. However, a comprehensive understanding of its efficacy in comparison to other well-characterized lignans requires further direct comparative studies. The provided experimental protocols and hypothesized signaling pathways offer a foundational framework for such future investigations. Researchers are encouraged to utilize these methodologies to generate robust, comparable data that will clarify the therapeutic potential of this compound and other related lignans.
References
- 1. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic lignans from the stems of Styrax camporum (Styracaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New nor-lignans from the leaves of styrax annamensis guillaumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Candida property of a lignan glycoside derived from Styrax japonica S. et Z. via membrane-active mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Styraxlignolide F and Podophyllotoxin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published experimental data on the anticancer properties of Styraxlignolide F, this guide provides a comprehensive, data-driven comparison for podophyllotoxin and a more general, prospective overview for this compound based on available information. Further research is critically needed to fully elucidate the therapeutic potential of this compound.
Introduction
Lignans, a diverse class of polyphenolic compounds found in plants, have long been a source of promising candidates for cancer chemotherapy. Among these, podophyllotoxin has given rise to clinically important anticancer drugs. More recently, other lignans, such as this compound, have emerged as compounds of interest. This guide provides a comparative analysis of this compound and podophyllotoxin, focusing on their potential applications in cancer therapy.
This compound is a dibenzyl-gamma-butyrolactone lignan isolated from the stem bark of Styrax japonica.[1][2][3] While research is in its early stages, initial reports suggest it possesses in vitro anticancer and antioxidant properties.[4]
Podophyllotoxin is a potent aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species. It is a well-established antimitotic agent and the chemical precursor for several clinically used anticancer drugs, including etoposide and teniposide.
Comparative Performance: Cytotoxicity
Table 1: In Vitro Cytotoxicity of Podophyllotoxin Against Various Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| SF-295 | Glioblastoma | 0.8 | (Moura et al., 2018) |
| HL-60 | Promyelocytic Leukemia | 32.4 | (Moura et al., 2018) |
| HCT-116 | Colon Carcinoma | Not specified | (Moura et al., 2018) |
Note: The study by Moura et al. (2018) evaluated trachelogenin, a lignan structurally similar to the aglycone of this compound.
Mechanism of Action
This compound
The precise mechanism of action for this compound's potential anticancer activity has not been elucidated. However, based on its classification as a dibenzylbutyrolactone lignan, potential mechanisms could include:
-
Induction of Apoptosis: Other butyrolactone lignans have been shown to induce apoptosis in cancer cells.[5]
-
Antioxidant Activity: this compound has been noted for its antioxidant properties, which could play a role in mitigating cancer-related oxidative stress.[4]
-
Synergistic Effects: Preliminary information suggests that this compound may act synergistically with other chemotherapeutic agents.[4]
Podophyllotoxin
Podophyllotoxin exerts its potent anticancer effects through a dual mechanism targeting critical cellular processes:
-
Inhibition of Tubulin Polymerization: Podophyllotoxin binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Inhibition of Topoisomerase II: While podophyllotoxin itself is a potent tubulin inhibitor, its semi-synthetic derivatives, etoposide and teniposide, primarily function as topoisomerase II inhibitors. These drugs form a ternary complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands after the enzyme has created double-strand breaks. The accumulation of these DNA breaks leads to genomic instability and subsequent apoptotic cell death.
Signaling Pathways
The following diagrams illustrate the known and potential signaling pathways involved in the anticancer activity of podophyllotoxin and the hypothesized pathways for this compound.
Caption: Podophyllotoxin's dual mechanism of action.
Caption: Hypothesized mechanisms of this compound.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the stem bark of Styrax japonica as described by Min et al. (2004) involves the following general steps:
-
Extraction: The dried and powdered stem bark is extracted with methanol (MeOH).
-
Fractionation: The MeOH extract is concentrated and partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction is retained.
-
Chromatography: The EtOAc fraction is subjected to repeated column chromatography on silica gel and reversed-phase (RP-18) silica gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of a compound against cancer cell lines, based on common laboratory practices:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., podophyllotoxin) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
In Vivo Studies
Currently, there are no published in vivo studies evaluating the anticancer efficacy of this compound.
Podophyllotoxin itself has limited clinical use due to its toxicity. However, its derivatives have undergone extensive in vivo and clinical evaluation. For instance, etoposide is a key component in the treatment of various cancers, including small-cell lung cancer and testicular cancer.
Conclusion and Future Directions
Podophyllotoxin and its derivatives are well-established anticancer agents with a clear mechanism of action and proven clinical efficacy. They represent a success story in natural product-based drug discovery.
This compound, on the other hand, is a relatively unexplored lignan. While preliminary reports of its in vitro anticancer and antioxidant activities are encouraging, a significant amount of research is required to validate these findings and understand its therapeutic potential. Future research should focus on:
-
Comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines to determine its potency and selectivity.
-
Elucidation of its mechanism of action , including its effects on cell cycle progression, apoptosis, and key signaling pathways.
-
In vivo studies in animal models to evaluate its efficacy, toxicity, and pharmacokinetic profile.
-
Investigation of its potential synergistic effects with existing chemotherapeutic drugs.
The structural similarity of this compound to other bioactive lignans suggests that it may hold promise as a novel anticancer agent. However, only through rigorous scientific investigation can its true potential in cancer therapy be determined.
References
- 1. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound [smolecule.com]
- 5. View of Lignans in Patrinia with various biological activities and extensive application value: A review | Journal of Food Bioactives [isnff-jfb.com]
The Untapped Potential of Styraxlignolide F in Combination Cancer Therapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies to enhance the efficacy of conventional chemotherapy is a paramount objective. Styraxlignolide F, a lignan isolated from Styrax japonica, has emerged as a compound of interest due to its noted biological activities, including in vitro anticancer properties. Preliminary findings have suggested a potential for synergistic interactions when combined with other anticancer agents, hinting at its capacity to improve therapeutic outcomes and potentially mitigate side effects associated with chemotherapy.
While comprehensive, peer-reviewed studies detailing the synergistic effects of this compound with specific chemotherapy drugs are not yet available in the public domain, this guide aims to provide a framework for investigating this promising area. We will explore the theoretical basis for such synergy, propose hypothetical experimental designs, and present illustrative data and visualizations to guide future research.
Understanding the Potential for Synergy
Natural compounds often exhibit anticancer properties through mechanisms that can complement traditional chemotherapy. These can include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of signaling pathways that contribute to tumor growth and drug resistance. The reported antioxidant and cytotoxic activities of compounds from the Styrax genus suggest that this compound may operate through pathways that, when combined with the DNA-damaging or microtubule-stabilizing effects of chemotherapy drugs, could lead to a potent synergistic effect.
Hypothetical Experimental Design for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with standard chemotherapy agents like doxorubicin, cisplatin, or paclitaxel, a structured experimental approach is essential.
Experimental Protocols
A typical in vitro investigation would involve the following key steps:
-
Cell Line Selection: A panel of cancer cell lines relevant to the chemotherapy agent's clinical use should be selected (e.g., breast cancer lines like MCF-7 for doxorubicin, lung cancer lines like A549 for cisplatin).
-
Determination of IC50 Values: The half-maximal inhibitory concentration (IC50) for this compound and each chemotherapy drug would be determined individually. This is typically done using a cell viability assay, such as the MTT or SRB assay, after treating the cells with a range of drug concentrations for a specified period (e.g., 48 or 72 hours).
-
Combination Studies: Based on the individual IC50 values, combination experiments would be designed. A common method is the constant-ratio combination, where the two drugs are mixed at fixed ratios of their IC50 values (e.g., 1:1, 1:2, 2:1).
-
Calculation of Combination Index (CI): The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Mechanism of Action Studies: To understand the basis of any observed synergy, further experiments would be conducted. These could include:
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to quantify the induction of apoptosis.
-
Cell Cycle Analysis: To determine if the combination treatment causes cell cycle arrest at specific phases.
-
Western Blotting: To analyze the expression levels of key proteins involved in cell survival, apoptosis, and relevant signaling pathways (e.g., PI3K/Akt, MAPK).
-
Illustrative Data Presentation
The quantitative data from such studies would be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values of this compound and Chemotherapy Drugs in MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) after 48h |
| This compound | 15.2 |
| Doxorubicin | 0.8 |
| Cisplatin | 5.5 |
Table 2: Hypothetical Combination Index (CI) Values for this compound with Chemotherapy Drugs in MCF-7 Cells
| Combination (Ratio) | CI Value at 50% Effect | Interpretation |
| This compound + Doxorubicin (1:1) | 0.65 | Synergy |
| This compound + Cisplatin (1:1) | 0.78 | Synergy |
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are crucial for illustrating complex experimental processes and biological pathways.
Caption: Hypothetical workflow for in vitro evaluation of synergy.
Caption: Potential mechanism of synergistic action.
Future Directions
The preliminary indications of the synergistic potential of this compound with chemotherapy warrant further rigorous investigation. Future studies should aim to:
-
Conduct comprehensive in vitro screening against a broad panel of cancer cell lines with various chemotherapy agents.
-
Elucidate the precise molecular mechanisms underlying any observed synergy.
-
Progress to in vivo studies using animal models to validate the in vitro findings and assess the therapeutic efficacy and safety of the combination therapy.
By systematically exploring the synergistic effects of this compound, the research community can potentially unlock a new avenue for improving cancer treatment paradigms.
A Comparative Guide to the In Vitro Activity of Styraxlignolide F and Related Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro biological activities of Styraxlignolide F and other lignans isolated from the Styrax genus. Due to the limited publicly available data on the in vivo activity of this compound, a direct in vitro-in vivo correlation (IVIVC) cannot be established at this time. This document therefore focuses on a detailed comparison of in vitro efficacy, providing valuable data for researchers exploring the therapeutic potential of this class of compounds.
In Vitro Biological Activities of Styrax Lignans
Lignans from the Styrax genus, including this compound, have demonstrated a broad spectrum of biological activities in preclinical studies. These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This section summarizes the available quantitative data for several key lignans from Styrax japonica and related species.
Cytotoxic Activity
Several lignans from Styrax species have been evaluated for their cytotoxic effects against various cancer cell lines. Egonol and homoegonol, isolated from Styrax camporum, have shown notable activity.[1] An extract of Styrax liquidus has also demonstrated cytotoxicity against the HEp-2 cancer cell line.[2]
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Egonol | C6 (rat glioma) | 3.2 | [1] |
| Hep-2 (larynx carcinoma) | 3.6 | [1] | |
| Homoegonol | C6 (rat glioma) | 4.9 | [1] |
| HeLa (cervical carcinoma) | 5.3 | [1] | |
| Styrax liquidus extract | HEp-2 (laryngeal cancer) | 125 | [2] |
Antioxidant Activity
The antioxidant potential of several dibenzyl-gamma-butyrolactone lignans from the stem bark of Styrax japonica has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.[3]
| Compound | Antioxidant Activity (DPPH Assay) IC50 (µM) | Reference |
| Styraxlignolide C | 380 | [3] |
| Styraxlignolide D | 278 | [3] |
| Styraxlignolide E | 194 | [3] |
| (-)-Pinoresinol glucoside | 260 | [3] |
Anti-inflammatory Activity
Lignans isolated from the leaves of Styrax japonicus have been shown to exhibit significant anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4] While specific IC50 values for this compound are not available, the study indicates that novel lignans (styraxjaponica A-E) all displayed significant anti-inflammatory activity.[4]
Antimicrobial Activity
Extracts and isolated compounds from Styrax species have demonstrated both antibacterial and antifungal properties. For instance, lignans from Styrax ferrugineus have shown activity against Staphylococcus aureus and Candida albicans.[5] Volatile extracts from Styrax japonica leaves have also shown inhibitory effects against food-borne bacteria.[6][7]
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Lignan 4 (S. ferrugineus) | Staphylococcus aureus | 10 | [5] |
| Candida albicans | 10 | [5] | |
| Cladosporium sphaerospermum | 5 | [5] | |
| Lignan 17 (S. ferrugineus) | Staphylococcus aureus | 20 | [5] |
| Candida albicans | 12 | [5] | |
| Cladosporium sphaerospermum | 10 | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of lignans such as egonol and homoegonol was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Cancer cell lines (Hep-2, HeLa, C6) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours.
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Cytotoxicity assay workflow.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant capacity of styraxlignolides was determined by their ability to scavenge the stable free radical DPPH.[3]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.
-
Reaction Mixture: Different concentrations of the test compounds were mixed with the DPPH solution.
-
Incubation: The reaction mixture was incubated in the dark at room temperature for a specified period.
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) was determined.
DPPH radical scavenging mechanism.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[4]
-
Cell Culture and Stimulation: RAW 264.7 cells were cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Incubation: The cells were incubated for a specified period to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO production inhibition by the test compounds was calculated relative to the LPS-stimulated control.
Inhibition of NO production pathway.
Conclusion and Future Directions
The in vitro data presented in this guide highlight the significant therapeutic potential of this compound and related lignans from the Styrax genus. These compounds exhibit promising cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities. However, the lack of in vivo studies and pharmacokinetic data for these specific compounds is a major gap in the current research landscape.
To establish a meaningful in vitro-in vivo correlation and advance the development of these compounds as potential therapeutic agents, future research should focus on:
-
In vivo efficacy studies: Evaluating the anticancer, anti-inflammatory, and antimicrobial effects of promising lignans in relevant animal models.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these lignans.
A comprehensive understanding of both the in vitro and in vivo properties of this compound and its analogues is crucial for translating the promising preclinical findings into clinical applications.
References
- 1. Cytotoxic lignans from the stems of Styrax camporum (Styracaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Cytotoxic and Apoptotic Effects of Styrax Liquidus Obtained From Liquidambar orientalis Miller (Hamamelidaceae) on HEp-2 Cancer Cell with Caspase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from the leaves of Styrax japonicus and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Components and Antibacterial Effects of Simultaneous Steam Distillation and Solvent Extracts from the Leaves of Styrax japonica S. et Z. -Food Science and Biotechnology | Korea Science [koreascience.kr]
Head-to-Head Comparison: Styraxlignolide F and Etoposide in Oncology Research
In the landscape of anticancer drug discovery, both natural compounds and established chemotherapeutic agents offer valuable avenues for research. This guide provides a detailed head-to-head comparison of Styraxlignolide F, a lignan found in Styrax species, and Etoposide, a widely used chemotherapy drug. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Overview
Etoposide is a well-characterized semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan. It is an FDA-approved chemotherapeutic agent used in the treatment of various cancers, including lung, testicular, and ovarian cancers, as well as lymphomas and leukemias.[1] Its mechanism of action and clinical profile are extensively documented.
This compound is a natural lignan isolated from the stem bark of Styrax japonica.[1] As a member of the lignan family of phytochemicals, it is recognized for its potential biological activities, including antioxidant and anticancer properties.[2] However, detailed experimental data on its specific anticancer effects and mechanism of action are limited in publicly available scientific literature.
Molecular Structure and Properties
| Feature | This compound | Etoposide |
| Chemical Formula | C₂₇H₃₄O₁₁ | C₂₉H₃₂O₁₃ |
| Molecular Weight | 534.55 g/mol | 588.6 g/mol |
| Class | Lignan (Butyrolactone) | Podophyllotoxin derivative (Topoisomerase II inhibitor) |
| Source | Styrax japonica | Semi-synthetic from podophyllotoxin |
Mechanism of Action
Etoposide exerts its anticancer effects by inhibiting the enzyme topoisomerase II . This enzyme is crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the transient complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks. The accumulation of these DNA breaks triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).
Caption: Etoposide's mechanism of action targeting Topoisomerase II.
The mechanism of action for This compound is not yet well-elucidated. Based on the activities of other lignans, it is hypothesized to possess antiproliferative and pro-apoptotic properties. Lignans as a class have been shown to interfere with various signaling pathways involved in cancer cell growth and survival.[2] Further research is required to determine the specific molecular targets of this compound.
Caption: Hypothetical mechanism of action for this compound.
In Vitro Cytotoxicity
Etoposide has demonstrated cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 139.54 ± 7.05 |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 |
| HeLa | Cervical Cancer | 209.90 ± 13.42 |
| HepG2 | Liver Cancer | 30.16 |
| MOLT-3 | Leukemia | 0.051 |
| MCF-7 | Breast Cancer | ~150 (24h) |
| MDA-MB-231 | Breast Cancer | ~200 (48h) |
Note: IC₅₀ values can vary between studies due to different experimental protocols.
Effects on Cell Cycle and Apoptosis
Etoposide is known to induce cell cycle arrest, primarily at the G2/M phase, as a direct consequence of DNA damage. The accumulation of DNA double-strand breaks triggers cellular checkpoints that halt cell cycle progression to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. Etoposide-induced apoptosis involves the activation of caspase cascades, key mediators of programmed cell death.
This compound 's effects on the cell cycle and apoptosis have not been specifically reported. However, many cytotoxic natural products, including other lignans, are known to induce apoptosis and cause cell cycle arrest in cancer cells.
Experimental Protocols
Etoposide Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of etoposide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A generalized workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of etoposide. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the drug concentration.
Conclusion and Future Directions
The comparison between this compound and etoposide highlights the difference between a well-established clinical drug and a natural compound with preliminary but promising indications of bioactivity. Etoposide serves as a benchmark, with its mechanism of action and cytotoxic profile extensively studied.
This compound, on the other hand, represents an area of untapped potential. While direct experimental evidence for its anticancer activity is currently lacking in the public domain, the known bioactivities of other lignans from the Styrax genus suggest that it warrants further investigation.
Future research on this compound should focus on:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC₅₀ values.
-
Mechanistic studies to identify its molecular target(s) and signaling pathways.
-
Analysis of its effects on cell cycle progression and apoptosis in cancer cells.
-
In vivo studies in animal models to evaluate its efficacy and safety.
A thorough investigation into the anticancer properties of this compound could potentially lead to the development of a novel therapeutic agent or a synergistic partner for existing chemotherapies.
References
- 1. New furofuran and butyrolactone lignans with antioxidant activity from the stem bark of Styrax japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Activity of Compounds from Styrax obassia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Styraxlignolide F Analogue in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct in vivo animal studies validating the anti-inflammatory effects of Styraxlignolide F have been published. This guide utilizes experimental data from a closely related compound, Stytontriterpene D , isolated from the same genus, Styrax. The findings for Stytontriterpene D serve as a proxy to illustrate the potential anti-inflammatory profile of this compound and provide a framework for future validation studies.
This guide provides a comparative analysis of the anti-inflammatory effects of Stytontriterpene D against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in established animal models of inflammation. Detailed experimental protocols and data are presented to aid researchers in the design and evaluation of future studies on this compound.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of Stytontriterpene D was evaluated using the Lipopolysaccharide (LPS)-induced inflammation model in zebrafish, a well-established in vivo model for studying acute inflammation.[1] The results are compared with the known efficacy of Diclofenac, a widely used NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[2]
Table 1: Comparison of Stytontriterpene D and Diclofenac in LPS-Induced Inflammation in Zebrafish
| Parameter | Stytontriterpene D | Diclofenac | Reference |
| Animal Model | LPS-induced inflammation in zebrafish | Carrageenan-induced paw edema in rats | [1][2] |
| Mechanism of Action | Inhibition of NF-κB signaling pathway | Inhibition of COX-1 and COX-2 enzymes | [1][2] |
| Key Efficacy Markers | Reduction in inflammatory cell recruitment | Reduction in paw edema volume | [1][2] |
| Reported Efficacy | Significant reduction in neutrophil and macrophage recruitment | Significant reduction in paw edema | [1][2] |
Elucidation of the Anti-inflammatory Mechanism
Stytontriterpene D is reported to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[3][4][5]
Table 2: Effect of Stytontriterpene D on Pro-inflammatory Markers in vitro (LPS-stimulated RAW 264.7 cells)
| Pro-inflammatory Marker | Effect of Stytontriterpene D | Mechanism Link | Reference |
| Nitric Oxide (NO) | Dose-dependent decrease | NF-κB regulates iNOS expression | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent decrease | NF-κB is a key transcription factor for TNF-α | [1] |
| Interleukin-6 (IL-6) | Dose-dependent decrease | NF-κB promotes the transcription of the IL-6 gene | [1] |
| Interleukin-1β (IL-1β) | Dose-dependent decrease | NF-κB is involved in the expression of pro-IL-1β | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings to this compound.
Carrageenan-Induced Paw Edema in Rats (for comparator drugs like Diclofenac)
This is a widely used and well-established model for acute inflammation.[4][6][7][8]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Drug Administration: The test compound (e.g., Diclofenac) or vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
LPS-Induced Inflammation in Zebrafish (as used for Stytontriterpene D)
This model is suitable for high-throughput screening of anti-inflammatory compounds.[1]
-
Animals: Transgenic zebrafish larvae with fluorescently labeled neutrophils and macrophages are used at 3 days post-fertilization.
-
Induction of Inflammation: Larvae are immersed in a solution containing Lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Drug Administration: The test compound (Stytontriterpene D) is added to the water along with LPS.
-
Measurement of Inflammation: The recruitment of neutrophils and macrophages to the site of inflammation (e.g., the tail fin) is visualized and quantified using fluorescence microscopy.
-
Data Analysis: The number of fluorescently labeled immune cells in the region of interest is counted and compared between the treated and control groups.
Visualizing the Pathways and Processes
Diagrams are provided to illustrate the experimental workflow and the underlying molecular mechanism of action.
Caption: Workflow for evaluating anti-inflammatory activity using the carrageenan-induced paw edema model.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
References
- 1. Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
- 7. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyanvihar.org [gyanvihar.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Styraxlignolide F in a Research Environment
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Styraxlignolide F, a natural product isolated from Styrax japonica, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in established laboratory waste management principles is essential. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Core Principle: Assume Hazard in the Absence of Data
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against splashes or aerosols of the compound or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation exposure, especially when handling the solid compound or preparing solutions. |
While extracts from Styrax japonicus are used in cosmetics and are generally considered safe, some individuals may experience allergic reactions such as skin rash or itching.[1] Therefore, minimizing direct contact is a prudent safety measure.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process that aligns with general laboratory chemical waste guidelines.
1. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain. As a general rule, no chemical waste should be disposed of in the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3][4]
-
Segregate waste streams. Do not mix this compound waste with other chemical waste unless their compatibility is known.[2][3] Create a dedicated waste container for this compound and materials contaminated with it.
2. Waste Container Management:
-
Use appropriate containers. Collect waste in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.[2]
-
Label containers clearly. The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][5][6]
-
Keep containers closed. Waste containers should be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[2][4][6]
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as gloves, paper towels, or pipette tips, that come into contact with this compound should be considered contaminated and disposed of in the designated solid hazardous waste container.[7]
-
Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][6][8] After rinsing, the defaced container can often be disposed of as regular trash, but institutional policies may vary.
4. Arranging for Final Disposal:
-
Contact your EHS Department. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal.[4] They will provide specific guidance and arrange for the pickup and disposal of the hazardous waste in accordance with federal, state, and local regulations.[8]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
Quantitative Data Summary for General Chemical Waste
While specific quantitative data for this compound is unavailable, the following table summarizes general guidelines for laboratory chemical waste.
Table 2: General Guidelines for Laboratory Chemical Waste Management
| Parameter | Guideline |
| Waste Accumulation Time | Varies by generator status and state regulations. Typically, satellite accumulation areas can store waste for up to one year, or until the container is full.[2] |
| Maximum Container Size | For satellite accumulation areas, typically 55 gallons for non-acute hazardous waste and 1 quart for acutely hazardous waste. |
| Labeling Requirements | Must include "Hazardous Waste," the name and address of the generator, the chemical composition and concentration of the waste, and the date of accumulation.[3][5] |
| Storage Requirements | Store in a designated, secure area away from ignition sources and incompatible materials. Secondary containment is recommended for liquid waste.[2][6] |
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Styraxlignolide F
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Styraxlignolide F. As a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on general laboratory safety principles for handling biologically active compounds of unknown toxicity and information from chemical suppliers.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 823214-06-8 | [1][2] |
| Molecular Formula | C₂₇H₃₄O₁₁ | [2] |
| Molecular Weight | 534.6 g/mol | [2] |
| Purity | HPLC >98% | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][4] |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of the powder form. |
Experimental Protocols
Receiving and Storage
Upon receiving this compound, it is important to handle the package with care. The vial may have been jostled during transport, causing the powder to adhere to the cap or sides.
Procedure:
-
Gently tap the vial on a solid surface to settle the powder at the bottom.[3]
-
For liquid formulations, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[3]
Storage Conditions:
-
Powder:
-
In Solvent:
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1][3]
Solution Preparation
When preparing solutions of this compound, adhere to the following steps to ensure safety and maintain the integrity of the compound.
Procedure:
-
Conduct all weighing and solution preparation in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
-
Wear the recommended PPE (safety glasses, nitrile gloves, lab coat).
-
Use a calibrated balance to weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the powder.[1][3][4]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of this compound.
Operational Workflow Diagram
Caption: Workflow for Handling this compound
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Procedure:
-
Segregation: Keep solid and liquid waste separate.
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and empty vials.
-
Liquid Waste: Includes unused solutions and contaminated solvents.
-
-
Containers: Use designated, compatible, and clearly labeled hazardous waste containers.[5] Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]
-
Labeling: Clearly label each waste container with "Hazardous Waste" and list the chemical contents, including this compound and any solvents.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected.
-
Collection: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not pour any waste containing this compound down the drain.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
